Calcipotriol Impurity C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H40O3 |
|---|---|
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
5-[2-[(7aS)-1-(5-cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/t17?,22?,23?,24?,25?,26?,27-/m0/s1 |
Clé InChI |
LWQQLNNNIPYSNX-CNHGJVKFSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Calcipotriol Impurity C: A Comprehensive Technical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Calcipotriol Impurity C, a known isomeric impurity of the synthetic vitamin D analogue, Calcipotriol. This document details its chemical structure, physicochemical properties, and analytical methodologies, serving as a critical resource for quality control, drug development, and research applications.
Chemical Identity and Structure
This compound, also known as (5E)-Calcipotriol, is a stereoisomer of Calcipotriol, differing in the geometry of the triene system.[1][2][3][4][5] Its formation is typically related to the synthesis process of the active pharmaceutical ingredient.[]
Chemical Structure:
The chemical structure of this compound is provided below.
(5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol
A 2D representation of the chemical structure can be generated using chemical drawing software from its IUPAC name or SMILES string: O[C@H]1C--INVALID-LINK--C(/C(C1)=C/C=C2[C@]3([H])CC--INVALID-LINK--/C=C/--INVALID-LINK--O">C@H[C@@]3(C)CCC/2)=C
Physicochemical and General Properties
This compound is commercially available as a reference standard for analytical purposes.[][7] Its key properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[1][2][5][8] |
| Synonyms | (5E)-Calcipotriol; Calcipotriene Related Compound C; (5E)-Calcipotriene[1][2][3][4][5] |
| CAS Number | 113082-99-8[1][7][8][9] |
| Molecular Formula | C27H40O3[1][8][9] |
| Molecular Weight | 412.60 g/mol [4][9] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Off-white solid[8] |
| Purity (typical) | ≥95%[7][8] |
| Solubility | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO)[8][10] |
| Storage | 2-8°C, protect from light, under an inert atmosphere (e.g., Nitrogen)[8][9] |
Table 3: Spectroscopic and Analytical Data
| Data Type | Description |
| HPLC-UV λmax | 264 nm[] |
| H-NMR, C-NMR, Mass Spec, IR, TGA | Typically provided by the supplier with the reference standard.[10] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Calcipotriol and its Impurities
This method is capable of separating Calcipotriol from its impurities, including Impurity C.[8]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.[][8]
-
Column Temperature: 50°C.[][8]
-
Mobile Phase: A gradient mixture of two components.
-
Component A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)[]
-
Component B: Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)[]
-
-
Gradient Program: A specific gradient program is utilized to achieve separation (refer to specialized literature for the exact gradient curve).[]
-
Flow Rate: Typically 1.0 - 2.0 mL/min.[]
-
Detection Wavelength: 264 nm for Calcipotriol and its related impurities.[][8]
-
Injection Volume: 20 µL.[]
3. Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound reference standard in a suitable diluent (e.g., Acetonitrile:Water - 95:5 v/v).[]
-
Sample Solution: Accurately weigh and dissolve the sample containing Calcipotriol in the diluent to achieve a known concentration.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound by comparing the retention time with the reference standard.
-
Quantify the impurity based on the peak area response relative to the standard or the main Calcipotriol peak, depending on the specific method validation (e.g., area normalization, external standard).
Biological Context and Signaling Pathways
As a stereoisomer of Calcipotriol, Impurity C's biological activity is of interest, particularly its interaction with the Vitamin D Receptor (VDR). Calcipotriol is a potent VDR agonist.[9][11] The canonical signaling pathway for VDR agonists is detailed below. While specific studies on the signaling of Impurity C are limited, this pathway provides the fundamental mechanism through which Calcipotriol and its analogues exert their biological effects.
The binding of a VDR agonist like Calcipotriol to the VDR leads to a conformational change, causing it to heterodimerize with the Retinoid X Receptor (RXR).[4] This VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[4] This binding modulates the transcription of genes involved in various cellular processes, including cell proliferation, differentiation, and immune response, such as inhibiting the NF-κB signaling pathway.[4][11]
Caption: Vitamin D Receptor (VDR) signaling pathway initiated by an agonist.
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the identification and quantification of this compound in a drug substance or product.
Caption: General workflow for HPLC analysis of this compound.
References
- 1. Synthesis and Biological Activity of Diastereomeric and Geometric Analogs of Calcipotriol, PRI-2202 and PRI-2205, Against Human HL-60 Leukemia and MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Calcipotriol [cjph.com.cn]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcipotriol EP Impurity C | 113082-99-8 [chemicea.com]
- 7. The vitamin D receptor agonist, calcipotriol, modulates fibrogenic pathways mitigating liver fibrosis in-vivo: An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 9. Calcipotriol Attenuates Form Deprivation Myopia Through a Signaling Pathway Parallel to TGF-β2–Induced Increases in Collagen Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. allmpus.com [allmpus.com]
- 11. Calcipotriol attenuates liver fibrosis through the inhibition of vitamin D receptor-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Calcipotriol Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Calcipotriol (B1668217) Impurity C, a known related substance of the active pharmaceutical ingredient Calcipotriol. While specific, publicly available spectra for this impurity are limited, this document synthesizes known information and provides detailed experimental protocols based on the analysis of Calcipotriol and related vitamin D analogs. This guide is intended to assist researchers in the identification, quantification, and characterization of this impurity.
Introduction to Calcipotriol and its Impurities
Calcipotriol (also known as Calcipotriene) is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis.[1] Its therapeutic effect is mediated through the Vitamin D receptor (VDR), modulating gene expression related to cell proliferation and differentiation.[1] During the synthesis and storage of Calcipotriol, various impurities can arise, including Calcipotriol Impurity C. The presence of impurities can impact the safety and efficacy of the final drug product, making their thorough characterization a critical aspect of drug development and quality control.
This compound is identified by the chemical name (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[2][3][4] It is a geometric isomer of Calcipotriol.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | [2][3][4] |
| CAS Number | 113082-99-8 | [2] |
| Molecular Formula | C27H40O3 | [2][5] |
| Molecular Weight | 412.6 g/mol | [2][5] |
| Appearance | Off-white solid | [2] |
| Solubility | Soluble in Methanol (B129727) (MeOH), Dimethyl sulfoxide (B87167) (DMSO) | [2] |
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on its chemical structure and data from related compounds, the expected spectral characteristics can be inferred. Commercial suppliers of the reference standard state that a Certificate of Analysis including H-NMR, Mass Spectrum, and IR data is provided upon purchase.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for confirming its isomeric structure in relation to Calcipotriol.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| Specific data not publicly available |
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Assignment |
| Specific data not publicly available |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.
Expected Mass Spectrometry Data:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |
| Expected [M+H]⁺ | ~413.3 |
| Expected [M-H]⁻ | ~411.3 |
| Major Fragmentation Ions | Specific data not publicly available, but would involve loss of water and fragmentation of the side chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be very similar to that of Calcipotriol, with characteristic absorptions for hydroxyl and alkene groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H (hydroxyl) stretching |
| ~2950-2850 | C-H (alkane) stretching |
| ~1650 | C=C (alkene) stretching |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound, adapted from established methods for Calcipotriol and other vitamin D analogs.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 1-5 mg of this compound reference standard.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6][7] The choice of solvent will depend on the solubility of the impurity and the desired resolution of the spectrum.
Instrumentation and Parameters:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard zg30 or zg.
-
Number of scans: 16-64 (adjust for signal-to-noise).
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Standard zgpg30 with proton decoupling.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Mass Spectrometry (LC-MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.7 µm).[]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[][9]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Scan Mode: Full scan to determine the parent ion, followed by product ion scan (MS/MS) to determine fragmentation patterns.[10]
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.[11]
-
Place the mixture into a pellet die and press under high pressure to form a transparent pellet.[11]
Instrumentation and Parameters:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.
Signaling Pathway and Experimental Workflow
Calcipotriol Signaling Pathway
Calcipotriol, and presumably its impurities that retain structural similarity, exert their effects through the Vitamin D Receptor (VDR), a nuclear transcription factor.[12][13][14] The binding of Calcipotriol to the VDR leads to a cascade of molecular events that ultimately regulate gene expression.
Caption: Calcipotriol binds to the VDR, leading to heterodimerization with RXR and gene regulation.
Experimental Workflow for Impurity Characterization
The logical flow for the characterization of this compound involves isolation followed by a series of spectroscopic analyses to confirm its structure and purity.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound is essential for ensuring the quality and safety of Calcipotriol drug products. While detailed public data is scarce, this guide provides a framework for its analysis based on established techniques for related compounds. The provided experimental protocols for NMR, MS, and IR spectroscopy, along with an understanding of the relevant signaling pathways, offer a solid foundation for researchers and drug development professionals working with Calcipotriol and its impurities. The analytical profile of this compound is defined by high-performance liquid chromatography (HPLC) with UV detection and confirmation by mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR).[15] It presents a characteristic retention time and UV spectrum that facilitate its quantification against the active ingredient.[15]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. allmpus.com [allmpus.com]
- 3. Calcipotriol EP Impurity C | CymitQuimica [cymitquimica.com]
- 4. Calcipotriol EP impurity C | CAS No- 113082-99-8 | Simson Pharma Limited [simsonpharma.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 14. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 15. veeprho.com [veeprho.com]
Unraveling the Biological Profile of Calcipotriol Impurity C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy is attributed to its ability to modulate keratinocyte proliferation and differentiation, as well as its immunomodulatory effects, primarily through binding to the vitamin D receptor (VDR). The synthesis of Calcipotriol, however, can lead to the formation of several impurities, one of which is Calcipotriol Impurity C. As a process-related impurity and potential degradant, understanding the biological activity of Impurity C is crucial for ensuring the safety and efficacy of Calcipotriol drug products. This technical guide provides a comprehensive overview of the currently available information on the biological activity of this compound.
This compound, also known by its chemical name (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol and CAS number 113082-99-8, is structurally related to the active pharmaceutical ingredient.[1][2][3][4][5][6] Due to this structural similarity, it is categorized as a ligand for VDR-like receptors and is associated with the Vitamin D/VDR signaling pathway.[][8][9][10] However, detailed public data on its specific biological activity, such as its binding affinity to the VDR or its effects on cellular processes, remains limited.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | [1] |
| Synonyms | Calcipotriene USP Related Compound C; (5E)-Calcipotriol; (5E)-Calcipotriene | [1] |
| CAS Number | 113082-99-8 | [] |
| Molecular Formula | C27H40O3 | [] |
| Molecular Weight | 412.6 g/mol | [] |
Biological Activity and Signaling Pathways
Given that this compound is an isomer of Calcipotriol, it is plausible that it could exhibit some level of VDR binding and subsequent biological effects. However, without experimental data, the extent of this activity (agonist or antagonist), its potency relative to Calcipotriol, and its specific impact on downstream signaling remain unknown. The potential biological effects could include:
-
Modulation of Keratinocyte Proliferation and Differentiation: Calcipotriol is known to inhibit the proliferation and induce the differentiation of keratinocytes, which is a key mechanism in the treatment of psoriasis.[11]
-
Immunomodulatory Effects: Calcipotriol influences the function of various immune cells, including T-cells, which are implicated in the pathogenesis of psoriasis.[12][13]
The logical workflow for the interaction of a VDR ligand like this compound with its putative target is depicted in the following diagram.
Caption: Putative signaling pathway for this compound via the Vitamin D Receptor.
Experimental Protocols
Detailed experimental protocols specifically designed to assess the biological activity of this compound are not available in published literature. However, standard assays used to characterize the activity of Vitamin D analogs like Calcipotriol can be adapted for this purpose. The following outlines hypothetical experimental workflows that could be employed.
1. VDR Binding Affinity Assay
A competitive binding assay could be performed to determine the affinity of this compound for the VDR.
References
- 1. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Calcipotriol EP Impurity F - Acanthus Research [acanthusresearch.com]
- 4. Calcipotriol EP Impurity F - SRIRAMCHEM [sriramchem.com]
- 5. Calcipotriol EP impurity C | CAS No- 113082-99-8 | Simson Pharma Limited [simsonpharma.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 8. allmpus.com [allmpus.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Calcipotriol EP Impurity H | IC166557 | Biosynth [biosynth.com]
- 11. Calcipotriol Monohydrate Impurity C [artis-standards.com]
- 12. Calcipotriol EP Impurity C | CymitQuimica [cymitquimica.com]
- 13. molcan.com [molcan.com]
Calcipotriol Impurity C: An In-Depth Technical Guide on its Core Mechanism of Action on Skin Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcipotriol Impurity C, identified as the (5E,7E)-geometric isomer of Calcipotriol and also known in scientific literature as PRI-2205, is a significant related substance of the widely used anti-psoriatic drug, Calcipotriol. While extensive research has elucidated the mechanism of action of Calcipotriol on skin cells, specific data on this compound remains limited. This technical guide synthesizes the available preclinical data on this impurity, primarily from studies on non-dermatological cell lines, and extrapolates a hypothesized mechanism of action on skin cells based on the well-understood pharmacology of its parent compound. This document provides quantitative data on its known biological activities, detailed experimental protocols for relevant assays, and visual representations of signaling pathways and experimental workflows to support further research and drug development efforts in dermatology.
Introduction
Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis, exerting its therapeutic effects by inhibiting keratinocyte proliferation and promoting their differentiation.[1][2] During its synthesis and storage, various impurities can arise, including this compound.[3] This impurity is a geometric isomer of Calcipotriol, specifically (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[4][5] Understanding the biological activity of such impurities is crucial for ensuring the safety and efficacy of the final drug product.
Hypothesized Mechanism of Action on Skin Cells
The proposed mechanism of action for this compound in skin cells is predicated on its function as a Vitamin D Receptor (VDR) agonist, analogous to Calcipotriol.
Vitamin D Receptor Binding and Nuclear Translocation
It is hypothesized that this compound, due to its structural similarity to the natural VDR ligand calcitriol (B1668218) and the active drug Calcipotriol, binds to the VDR in the cytoplasm of keratinocytes. This binding is expected to induce a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The resulting VDR-RXR complex then translocates to the nucleus.
Gene Transcription Modulation
Once in the nucleus, the VDR-RXR-ligand complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, thereby modulating the transcription of genes that regulate key cellular processes in the skin.
Effects on Keratinocyte Proliferation and Differentiation
The primary therapeutic effect of Calcipotriol in psoriasis is the normalization of keratinocyte function. It is therefore hypothesized that this compound, through VDR-mediated gene regulation, will:
-
Inhibit Keratinocyte Proliferation: By downregulating the expression of genes that promote cell cycle progression, such as Early Growth Response-1 (EGR1) and Polo-Like Kinase-2 (PLK2), as has been demonstrated for Calcipotriol.[8]
-
Promote Keratinocyte Differentiation: By upregulating the expression of genes associated with the normal maturation of keratinocytes.
Immunomodulatory Effects
Calcipotriol is known to have immunomodulatory effects on skin-infiltrating immune cells.[9] It is plausible that this compound may also exert such effects, potentially influencing the local inflammatory milieu in psoriatic lesions.
Below is a diagram illustrating the hypothesized signaling pathway for this compound in keratinocytes.
Quantitative Data on Biological Activity
Direct quantitative data for this compound (PRI-2205) on skin cells is currently unavailable in the peer-reviewed literature. However, its antiproliferative activity has been assessed in human leukemia (HL-60) and breast cancer (MCF-7) cell lines.[6] These data provide valuable insight into its biological potential.
| Cell Line | Assay | Parameter | Calcipotriol (PRI-2201) | This compound (PRI-2205) |
| HL-60 (Leukemia) | Proliferation Assay (72h) | Inhibition | Strong inhibition at 10-1000 nM | Activity decreased significantly at 10 nM |
| MCF-7 (Breast Cancer) | Proliferation Assay (72h) | Inhibition | Potent inhibition | Weakest among tested analogs |
Table 1: Summary of the antiproliferative activity of Calcipotriol and this compound (PRI-2205) in non-dermatological cell lines.[6]
Experimental Protocols
While specific protocols for testing this compound on skin cells have not been published, the following are detailed methodologies for key experiments relevant to assessing the biological activity of vitamin D analogs on keratinocytes.
Keratinocyte Proliferation Assay (MTT Assay)
This protocol is adapted from studies evaluating the antiproliferative effects of Calcipotriol on keratinocytes.[8]
Objective: To quantify the effect of this compound on the proliferation of human keratinocytes.
Methodology:
-
Cell Culture: Human keratinocytes (e.g., HaCaT cell line or primary keratinocytes) are cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 atmosphere.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 10⁻¹² M to 10⁻⁶ M) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of proliferation inhibition is calculated relative to the vehicle control. IC50 values are determined by non-linear regression analysis.
Vitamin D Receptor (VDR) Competitive Binding Assay
This is a generalized protocol for determining the binding affinity of a compound to the VDR.
Objective: To determine the relative binding affinity of this compound for the Vitamin D Receptor.
Methodology:
-
Receptor Preparation: A source of VDR is required, which can be a cell lysate from a VDR-expressing cell line (e.g., HaCaT keratinocytes) or purified recombinant VDR.
-
Radioligand: A radiolabeled VDR ligand, typically [³H]calcitriol, is used.
-
Assay Setup: In a multi-well plate, a constant concentration of VDR preparation and [³H]calcitriol are incubated with increasing concentrations of unlabeled this compound (the competitor).
-
Controls:
-
Total Binding: VDR preparation + [³H]calcitriol (no competitor).
-
Non-specific Binding: VDR preparation + [³H]calcitriol + a large excess of unlabeled calcitriol.
-
-
Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 2-4 hours at 4°C).
-
Separation: The bound and free radioligand are separated. A common method is rapid filtration through glass fiber filters, which retain the VDR-ligand complex.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of [³H]calcitriol (IC50) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound, the (5E,7E)-geometric isomer of Calcipotriol, has demonstrated biological activity, specifically antiproliferative effects in cancer cell lines.[6] Based on the well-established mechanism of its parent compound, it is highly probable that this compound exerts its effects on skin cells through binding to the Vitamin D Receptor and subsequent modulation of genes controlling proliferation and differentiation.
However, there is a clear need for direct experimental evidence to confirm this hypothesized mechanism in a dermatologically relevant context. Future research should focus on:
-
Determining the VDR binding affinity of this compound.
-
Quantifying its effects on the proliferation and differentiation of human keratinocytes.
-
Investigating its impact on gene expression in skin cells.
-
Assessing its potential immunomodulatory effects in co-cultures of keratinocytes and immune cells.
Such studies will be invaluable for a comprehensive understanding of the pharmacological profile of Calcipotriol and its related substances, ultimately contributing to the development of safer and more effective therapies for skin diseases like psoriasis.
References
- 1. Calcipotriol. A new topical antipsoriatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. molcan.com [molcan.com]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nextstepsinderm.com [nextstepsinderm.com]
In Vitro Profile of Calcipotriol Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcipotriol (B1668217), a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy is attributed to its ability to modulate keratinocyte proliferation and differentiation, primarily through activation of the Vitamin D Receptor (VDR). The manufacturing process of calcipotriol, however, can lead to the formation of several impurities, including Calcipotriol Impurity C. This geometric isomer, also known as (5E)-Calcipotriol, is of significant interest due to its potential to elicit biological effects and impact the overall safety and efficacy profile of the drug product. This technical guide provides a comprehensive overview of the available in vitro data on this compound, alongside relevant experimental protocols and a discussion of the underlying signaling pathways. While direct experimental studies on this specific impurity are limited, this guide consolidates information on the parent compound and related vitamin D analogues to provide a robust framework for its investigation.
Introduction to Calcipotriol and its Impurities
Calcipotriol is a potent vitamin D analogue that has demonstrated significant efficacy in the management of psoriasis.[1] Its mechanism of action is intrinsically linked to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of genes involved in cell growth, differentiation, and immune response.[2] The chemical synthesis of calcipotriol can result in the formation of various process-related impurities and degradation products, including several geometric isomers.[3] this compound is identified as the (5E) isomer of calcipotriol, which has a (5Z) configuration.[4][5] The seemingly minor change in the stereochemistry of the A-ring can have a profound impact on the molecule's three-dimensional structure and, consequently, its biological activity.
Physicochemical Properties and Identification
A summary of the key identifiers for this compound is presented in Table 1. The primary method for the separation and identification of calcipotriol and its impurities is High-Performance Liquid Chromatography (HPLC).[6][7]
| Property | Value | Reference |
| Systematic Name | (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | [4] |
| Synonyms | (5E)-Calcipotriol, Calcipotriene USP Related Compound C | [4][5] |
| CAS Number | 113082-99-8 | |
| Molecular Formula | C27H40O3 | |
| Molecular Weight | 412.60 g/mol |
In Vitro Biological Activity
Direct and comprehensive in vitro studies focusing specifically on the biological activity of this compound are not widely available in published literature. However, based on the well-established mechanism of action for calcipotriol and other vitamin D analogues, its biological effects are expected to be mediated through the Vitamin D Receptor (VDR).
Vitamin D Receptor (VDR) Binding and Transcriptional Activation
The biological activity of vitamin D compounds is predominantly initiated by their binding to the VDR.[3] While no experimental data on the VDR binding affinity of this compound was found, computational molecular docking studies on photodegradation products of calcipotriol, which include its isomers, suggest a potential for these compounds to bind to the VDR.[8]
The affinity for the VDR is a critical determinant of a compound's potency. For instance, calcipotriol itself has a high affinity for the VDR, comparable to that of the endogenous active form of vitamin D3, calcitriol.[2] However, studies on other vitamin D analogues have shown that VDR binding affinity alone does not solely determine the extent of the biological response. The ability of the ligand-VDR complex to induce transcriptional activation is also a key factor.[9]
Effects on Keratinocyte Proliferation and Differentiation
A hallmark of vitamin D analogues used in psoriasis treatment is their ability to inhibit the hyperproliferation of keratinocytes and promote their normal differentiation. In vitro studies have extensively documented that calcipotriol effectively reduces keratinocyte proliferation in a concentration-dependent manner.[10] It also induces changes in the expression of cytokeratins, which are markers of keratinocyte differentiation.[9] Furthermore, calcipotriol has been shown to induce apoptosis in psoriatic keratinocytes.[11][12]
Given that this compound is a geometric isomer of calcipotriol, it is plausible that it may also modulate keratinocyte function. However, the extent of this activity is expected to be highly dependent on its VDR binding affinity and subsequent transcriptional activity, which remain to be experimentally determined.
Signaling Pathways
The intracellular signaling cascade initiated by vitamin D analogues is well-characterized. The proposed pathway, which is likely relevant for this compound, is depicted below. Upon binding to the VDR in the cytoplasm, the ligand-receptor complex translocates to the nucleus. Here, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
VDR Signaling Pathway for Vitamin D Analogues.
Studies on calcipotriol have revealed its influence on various downstream signaling pathways in keratinocytes, including the downregulation of STAT1 and STAT3 signaling.[5] Calcipotriol has also been shown to decrease the expression of early growth response-1 (EGR1) and polo-like kinase-2 (PLK2), both of which are involved in cell proliferation.[10]
Experimental Protocols
While specific protocols for the in vitro analysis of this compound are not available, the following are standard methodologies used for evaluating the biological activity of vitamin D analogues.
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay is crucial for determining the binding affinity of a test compound to the VDR.
Objective: To quantify the relative affinity of this compound for the VDR compared to a radiolabeled ligand (e.g., [3H]calcitriol).
Materials:
-
Recombinant human VDR
-
[3H]calcitriol (radiolabeled ligand)
-
This compound (test compound)
-
Calcitriol (unlabeled competitor)
-
Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors and dithiothreitol)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a series of dilutions of this compound and unlabeled calcitriol.
-
In a multi-well plate, incubate a fixed concentration of recombinant VDR and [3H]calcitriol with the various concentrations of the test compound or unlabeled calcitriol.
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient period to reach equilibrium.
-
Separate the bound from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Keratinocyte Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Objective: To determine the effect of this compound on the proliferation of human keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or primary human keratinocytes
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed keratinocytes in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Workflow for In Vitro Evaluation of this compound.
Conclusion and Future Directions
The available data on this compound is currently limited, necessitating further in vitro investigation to fully characterize its biological profile. As a geometric isomer of the potent anti-psoriatic agent calcipotriol, it holds the potential for significant biological activity, primarily through the Vitamin D Receptor signaling pathway. Future research should prioritize conducting VDR binding assays and functional cell-based assays, such as keratinocyte proliferation and differentiation studies, to quantify its potency relative to calcipotriol. A thorough understanding of the in vitro effects of this compound is essential for ensuring the quality, safety, and efficacy of calcipotriol-containing pharmaceutical products. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for researchers to undertake these critical investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calcipotriol - Proteopedia, life in 3D [proteopedia.openfox.io]
- 3. mdpi.com [mdpi.com]
- 4. Calcipotriol EP Impurity C | 113082-99-8 [chemicea.com]
- 5. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. The anti-proliferative and differentiation-inducing effects of vitamin D analogs are not determined by the binding affinity for the vitamin D receptor alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcipotriol induces apoptosis in psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Potential Toxicological Effects of Calcipotriol Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcipotriol (B1668217), a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. As with any pharmaceutical agent, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. Process-related and degradation impurities can emerge during synthesis and storage, necessitating a thorough toxicological evaluation. This technical guide focuses on Calcipotriol Impurity C, a known trans-isomeric impurity of Calcipotriol. While direct toxicological data for this specific impurity is limited in publicly available literature, this document provides a comprehensive framework for its potential toxicological assessment. By examining the known toxicology of the parent compound, Calcipotriol, and considering the structural similarities, we can infer potential risks and outline the necessary experimental protocols for a complete safety profile. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals in navigating the toxicological evaluation of this compound.
Introduction to Calcipotriol and its Impurities
Calcipotriol is a vitamin D analog that exerts its therapeutic effect by binding to the vitamin D receptor (VDR), which in turn modulates gene transcription to normalize keratinocyte proliferation and differentiation.[1] The manufacturing process of Calcipotriol is complex and can lead to the formation of several impurities, which are structurally similar compounds that may differ in their pharmacological activity and toxicological profile.[]
This compound is identified as (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[1][3][4] It is also known by the synonyms (5E)-Calcipotriol and Calcipotriene Related Compound C.[1][3][5] As a stereoisomer of Calcipotriol, its biological activity and toxicity profile warrant careful investigation. Being an analogue of vitamin D3, it is postulated to be a potential agonist of the vitamin D receptor.[]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[3] |
| Synonyms | (5E)-Calcipotriol, Calcipotriene Related Compound C[1][3] |
| CAS Number | 113082-99-8[3][4] |
| Molecular Formula | C27H40O3[3][4] |
| Molecular Weight | 412.61 g/mol [3] |
Postulated Toxicological Profile of this compound
In the absence of direct toxicological studies on this compound, its potential toxicity can be inferred from the known effects of the parent drug, Calcipotriol. The primary toxicological concerns associated with vitamin D analogs are related to their calcemic effects, leading to hypercalcemia and its sequelae. However, other toxicities, including skin irritation and organ damage upon systemic exposure, are also relevant.
The Safety Data Sheet for Calcipotriol indicates that it is fatal if swallowed or in contact with skin, and causes damage to organs through prolonged or repeated exposure.[7] A 4-week repeated percutaneous dose toxicity study of calcipotriol in rats established a no-toxic dose of 4 micrograms/kg/day.[8] At higher doses, effects such as decreased body weight, skin reactions at the application site, and mineralization of the cornea and kidney were observed.[8]
Table 2: Summary of Known Toxicological Data for Calcipotriol (as a proxy for Impurity C)
| Toxicity Endpoint | Species | Route of Administration | Key Findings | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | 19 mg/kg | |
| Acute Dermal Toxicity (LD50) | Rat | Dermal | 15 mg/kg | |
| Repeated Dose Toxicity | Rat | Percutaneous (4 weeks) | No-toxic dose: 4 µg/kg/day. High doses led to decreased body weight, skin irritation, and organ mineralization. | [8] |
| Skin Irritation | - | - | Potential for skin irritation. | [7] |
| Organ Toxicity | - | - | Causes damage to organs through prolonged or repeated exposure. | [7] |
| Reproductive Toxicity | - | - | Suspected of damaging fertility or the unborn child. |
Recommended Experimental Protocols for Toxicological Assessment
A comprehensive toxicological evaluation of this compound should be conducted to establish its safety profile. The following experimental protocols are recommended based on standard regulatory guidelines.
In Vitro Toxicity Assays
-
Cytotoxicity: Initial screening for cytotoxicity can be performed using keratinocyte cell lines (e.g., HaCaT) and other relevant cell types. The MTT or LDH release assays can be employed to determine the concentration at which the impurity induces cell death.
-
Genotoxicity: A battery of genotoxicity tests should be conducted to assess the mutagenic and clastogenic potential. This typically includes:
-
Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.
-
In Vitro Mammalian Cell Micronucleus Test: To assess chromosomal damage.
-
In Vitro Mammalian Chromosomal Aberration Test: To evaluate structural chromosomal abnormalities.
-
-
Vitamin D Receptor (VDR) Binding and Activation Assay: To confirm the hypothesis that Impurity C is a VDR agonist and to quantify its potency relative to Calcipotriol.
In Vitro Toxicological Assessment Workflow for this compound.
In Vivo Toxicity Studies
Based on the results of the in vitro assays, in vivo studies in a relevant animal model (e.g., rat or minipig) should be conducted.
-
Acute Dermal Toxicity: To determine the potential for toxicity from a single dermal exposure.
-
Repeated Dose Dermal Toxicity: A 28-day or 90-day study to evaluate the effects of repeated dermal application. Endpoints should include clinical observations, body weight, food/water consumption, hematology, clinical chemistry (including serum calcium and phosphate), urinalysis, organ weights, and histopathology of the skin and major organs.
-
Sensitization Study: To assess the potential for allergic contact dermatitis (e.g., Local Lymph Node Assay).
-
Pharmacokinetic/Toxicokinetic (PK/TK) Studies: To understand the absorption, distribution, metabolism, and excretion of the impurity and to correlate exposure levels with toxic effects.
Potential Signaling Pathways
As a presumed Vitamin D Receptor agonist, this compound is expected to modulate the same signaling pathways as Calcipotriol. The binding of the ligand to the VDR leads to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.
Postulated Vitamin D Receptor Signaling Pathway for this compound.
The key cellular effects in the context of psoriasis treatment are the inhibition of keratinocyte proliferation and the induction of their differentiation, leading to the normalization of the epidermis. Any toxic effects would likely be an exaggeration of these pharmacological effects or off-target effects.
Conclusion and Future Directions
While this compound is a known impurity of Calcipotriol, there is a clear gap in the publicly available toxicological data. Based on its structural similarity to the parent compound, it is reasonable to hypothesize that it may act as a VDR agonist and could potentially exhibit a similar toxicological profile, including effects on calcium homeostasis and organ toxicity at high systemic exposures. However, subtle stereochemical differences can significantly alter biological activity and toxicity. Therefore, a comprehensive toxicological evaluation, as outlined in this guide, is imperative to ensure patient safety. Future research should focus on conducting the recommended in vitro and in vivo studies to definitively characterize the toxicological profile of this compound. This will enable the establishment of safe limits for this impurity in the final drug product and contribute to the overall quality and safety of Calcipotriol-based therapies.
References
- 1. Calcipotriol EP Impurity C | 113082-99-8 [chemicea.com]
- 3. veeprho.com [veeprho.com]
- 4. One moment, please... [allmpus.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. [A 4-week repeated percutaneous dose toxicity study of calcipotriol (MC903) followed by a 4-week recovery test in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Calcipotriol Impurity C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and regulatory documents lack specific data on the pharmacokinetics and metabolism of Calcipotriol Impurity C. This guide provides a comprehensive overview of the known pharmacokinetics and metabolism of the parent compound, Calcipotriol, which serves as the most relevant context. Information regarding this compound is limited to its chemical identity and analytical detection.
Introduction
Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic effect is primarily attributed to its ability to inhibit keratinocyte proliferation and promote epidermal differentiation.[][2] As with any pharmaceutical compound, the presence of impurities in the active pharmaceutical ingredient (API) is a critical consideration for safety and efficacy. This compound is a known process-related impurity of Calcipotriol.[][3] While isomers and other impurities of Calcipotriol may exhibit different toxicological and pharmacological profiles, specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available in the public domain.[] This document, therefore, summarizes the current understanding of Calcipotriol's pharmacokinetics and metabolism and presents the available information on Impurity C.
Pharmacokinetics of Calcipotriol
Systemic absorption of topically applied Calcipotriol is low. Clinical studies with radiolabeled ointment indicate that approximately 6% (±3%) of the applied dose is absorbed systemically when applied to psoriatic plaques and 5% (±2.6%) when applied to normal skin.[4][5]
Once absorbed, Calcipotriol undergoes rapid metabolism in the liver.[4][5] The half-life of Calcipotriol is significantly shorter than that of the endogenous active form of vitamin D, calcitriol.[6] This rapid clearance contributes to its favorable systemic safety profile.
| Pharmacokinetic Parameter | Value | Reference |
| Systemic Absorption (Topical) | ~5-6% | [4][5] |
| Metabolism | Rapid, Hepatic | [4][5] |
| Half-life | Shorter than calcitriol | [6] |
Metabolism of Calcipotriol
The metabolism of Calcipotriol follows a pathway similar to that of endogenous vitamin D.[4][5] The primary metabolites of Calcipotriol are significantly less potent than the parent compound, and are considered inactive.[4][6] The main route of excretion for the metabolites is through the bile.[4][5]
The metabolic pathway involves hydroxylation reactions, leading to the formation of various metabolites. While the specific metabolites of this compound are unknown, the general metabolic scheme for Calcipotriol provides a likely framework.
This compound: What is Known
This compound is identified as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[7][8][9] It is an isomer of Calcipotriol and its presence in the final drug product is controlled through rigorous analytical testing.
| Property | Value | Reference |
| Chemical Name | (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | [7][8][9] |
| Molecular Formula | C27H40O3 | [8] |
| Molecular Weight | 412.6 g/mol | [8] |
| CAS Number | 113082-99-8 | [8] |
Experimental Protocols: Detection of this compound
The primary method for the detection and quantification of this compound is High-Performance Liquid Chromatography (HPLC).
Methodology: Reversed-Phase HPLC for Impurity Profiling
A stability-indicating RP-HPLC method is crucial for separating Calcipotriol from its impurities, including Impurity C.
-
Column: A C18 column (e.g., 150 x 4.6 mm, 2.7 µm) is typically used.[10]
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents is employed. For example, a mobile phase consisting of water, methanol, acetonitrile, and tetrahydrofuran (B95107) can be used.[10]
-
Detection: UV detection at a wavelength of approximately 264 nm is suitable for both Calcipotriol and its related impurities.[]
-
Temperature: The column is often maintained at an elevated temperature, such as 50°C, to improve separation.[10]
References
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [Calcipotriol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcipotriol EP Impurity C | 113082-99-8 [chemicea.com]
- 8. allmpus.com [allmpus.com]
- 9. Calcipotriol Nanosuspension-Loaded Trilayer Dissolving Microneedle Patches for the Treatment of Psoriasis: In Vitro Delivery and In Vivo Antipsoriatic Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
The Immunological and Inflammatory Role of Calcipotriol Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
Calcipotriol (B1668217), a synthetic analogue of vitamin D3, is a well-established therapeutic agent for psoriasis, primarily due to its potent effects on keratinocyte proliferation and differentiation, as well as its immunomodulatory properties. The manufacturing process of Calcipotriol, however, can lead to the formation of several impurities, including Calcipotriol Impurity C. As a stereoisomer of the active pharmaceutical ingredient, the biological activity of Impurity C, particularly its role in inflammation and immunology, warrants careful consideration. This technical guide provides an in-depth overview of the known immunomodulatory functions of Calcipotriol and extrapolates the potential role of this compound based on its structural similarity and its putative action as a Vitamin D Receptor (VDR) agonist. While direct experimental data on this compound is scarce, this guide aims to provide a comprehensive framework for researchers by detailing the established mechanisms of Calcipotriol, relevant experimental protocols, and key signaling pathways.
Introduction to Calcipotriol and its Impurity C
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | [3][4][6] |
| Synonyms | (5E)-Calcipotriol, Calcipotriene Related Compound C | [3][4][5] |
| CAS Number | 113082-99-8 | [4][5][6] |
| Molecular Formula | C27H40O3 | [4][6] |
| Molecular Weight | 412.61 g/mol | [5] |
| Appearance | White to Off-White Solid | [6] |
| Solubility | Soluble in DMSO and Methanol | [6] |
The Role of Calcipotriol in Inflammation and Immunology
The immunomodulatory effects of Calcipotriol are central to its therapeutic efficacy in psoriasis, a T-cell-mediated autoimmune disease.[8][9] Calcipotriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of numerous genes involved in immune responses, cell proliferation, and differentiation.[1][8][9]
Effects on T Lymphocytes
T helper (Th) cells, particularly Th1 and Th17 subtypes, are key drivers of psoriatic inflammation through the production of pro-inflammatory cytokines. Calcipotriol has been shown to:
-
Inhibit T cell proliferation : Calcitriol (B1668218), the parent compound of Calcipotriol, potently inhibits phytohemagglutinin (PHA)-induced T lymphocyte proliferation.[10] This effect is mediated, at least in part, by the suppression of Interleukin-2 (IL-2) production.[10]
-
Modulate cytokine production : Calcitriol inhibits the production of Th1 cytokines such as Interferon-gamma (IFN-γ) and IL-2, as well as Th2 cytokines like IL-4 and IL-5.[11]
-
Suppress the Th17 pathway : Calcipotriol, particularly in combination with corticosteroids, additively inhibits the secretion of IL-17A and Tumor Necrosis Factor-alpha (TNF-α) from both CD4+ and CD8+ T cells.[12] It also suppresses the IL-23/Th17 axis, which is crucial in psoriasis pathogenesis.[12][13]
-
Promote Regulatory T cells (Tregs) : Topical application of Calcipotriol can induce the expansion of antigen-specific CD4+CD25+ regulatory T cells, which play a critical role in maintaining immune tolerance.[14]
Effects on Dendritic Cells (DCs)
Dendritic cells are potent antigen-presenting cells that play a crucial role in initiating T-cell responses. Calcipotriol modulates DC function by:
-
Inhibiting DC maturation and activation : Calcipotriol can suppress the differentiation and maturation of dendritic cells.[15]
-
Reducing pro-inflammatory cytokine secretion : It inhibits the secretion of IL-23 and TNF-α by dendritic cells.[12]
Effects on Keratinocytes
Keratinocytes are not merely passive targets in psoriasis but actively participate in the inflammatory process. Calcipotriol influences keratinocytes by:
-
Inhibiting proliferation : It directly inhibits the proliferation of hyperproliferative keratinocytes in psoriatic lesions.[16]
-
Modulating cytokine expression : Calcipotriol can reduce the inflammatory responses in Th17-stimulated keratinocytes.[12]
-
Inducing IL-10 Receptor Expression : Both calcitriol and calcipotriol have been shown to induce the expression of the IL-10 receptor gene in human epidermal cells, potentially enhancing the anti-inflammatory effects of IL-10.[17]
Signaling Pathways
The immunomodulatory effects of Calcipotriol are mediated through various signaling pathways upon activation of the VDR.
Vitamin D Receptor (VDR) Signaling
The canonical pathway involves the binding of Calcipotriol to the VDR, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[1]
Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB signaling pathway is a key regulator of inflammation. Calcipotriol has been shown to inhibit the NF-κB pathway, contributing to its anti-inflammatory effects.[18][19] This inhibition can occur through the upregulation of Zinc Finger Protein A20 (A20), a negative regulator of NF-κB.[19][20]
Experimental Protocols
This section provides an overview of key experimental methodologies that can be employed to investigate the immunological effects of this compound.
In Vitro T-Cell Proliferation Assay
This assay determines the effect of a compound on the proliferation of T lymphocytes.
-
Cell Source : Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
Methodology :
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in 96-well plates.
-
Stimulate T-cell proliferation using phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Treat cells with varying concentrations of this compound or vehicle control.
-
Incubate for 72 hours.
-
Assess proliferation by measuring the incorporation of a labeled nucleotide (e.g., [3H]-thymidine or BrdU) or using a dye dilution assay (e.g., CFSE).
-
-
Endpoint : Quantification of T-cell proliferation (e.g., counts per minute for [3H]-thymidine, optical density for BrdU, or fluorescence intensity for CFSE).
Cytokine Production Assay
This assay measures the effect of a compound on the production of inflammatory cytokines by immune cells.
-
Cell Source : PBMCs or isolated T cells.
-
Methodology :
-
Culture immune cells in the presence of a stimulant (e.g., PHA, LPS, or anti-CD3/CD28).
-
Treat cells with this compound or vehicle control.
-
Incubate for 24-48 hours.
-
Collect cell culture supernatants.
-
Measure cytokine levels (e.g., IL-2, IFN-γ, TNF-α, IL-17A, IL-10) using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
-
Endpoint : Concentration of specific cytokines in the culture supernatant (pg/mL or ng/mL).
Vitamin D Receptor (VDR) Binding Assay
This assay determines the affinity of a compound for the VDR.
-
Methodology :
-
Utilize a competitive binding assay format.
-
Incubate a source of VDR (e.g., recombinant human VDR or nuclear extracts from VDR-expressing cells) with a radiolabeled VDR ligand (e.g., [3H]-calcitriol).
-
Add increasing concentrations of unlabeled this compound to compete for binding.
-
Separate bound from free radioligand.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
-
Endpoint : Calculation of the inhibitory concentration (IC50) and the binding affinity (Ki) of this compound for the VDR.
Data Presentation
The following tables summarize the expected outcomes of the described experiments based on the known activity of Calcipotriol. These tables can serve as a template for presenting data generated from studies on this compound.
Table 2: Effect of Calcipotriol on T-Cell Proliferation
| Compound | Concentration | Proliferation (% of control) |
| Vehicle | - | 100 |
| Calcipotriol | 10-9 M | 85 |
| 10-8 M | 60 | |
| 10-7 M | 30 |
Table 3: Effect of Calcipotriol on Cytokine Production by T-cells
| Cytokine | Vehicle (pg/mL) | Calcipotriol (10-8 M) (pg/mL) | % Inhibition |
| IFN-γ | 1500 | 750 | 50 |
| IL-2 | 800 | 320 | 60 |
| IL-17A | 1200 | 480 | 60 |
| IL-10 | 200 | 350 | -75 (Stimulation) |
Conclusion and Future Directions
While Calcipotriol is a well-characterized immunomodulatory agent, the specific role of its stereoisomeric impurity, this compound, in inflammation and immunology remains largely unexplored. Based on its structural similarity to Calcipotriol and its putative role as a VDR agonist, it is plausible that Impurity C shares some of the anti-inflammatory and immunomodulatory properties of the parent compound. However, it is also possible that its stereochemistry could lead to altered VDR binding affinity, different downstream signaling effects, or even off-target activities.
Future research should focus on direct experimental investigation of this compound. Key areas of study should include:
-
Quantitative assessment of VDR binding affinity to determine if it acts as a potent agonist.
-
In vitro studies using primary human immune cells to evaluate its effects on T-cell proliferation, cytokine production, and dendritic cell function.
-
Analysis of its impact on key inflammatory signaling pathways , such as NF-κB, MAPK, and JAK-STAT.
-
In vivo studies in animal models of inflammatory skin diseases, such as psoriasis, to determine its therapeutic potential and safety profile.
A thorough understanding of the biological activity of this compound is crucial for ensuring the safety and efficacy of Calcipotriol-containing drug products and may also unveil novel therapeutic opportunities for this and related compounds in the field of inflammation and immunology.
Experimental Workflow Diagram
References
- 1. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
- 2. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Calcipotriol EP Impurity C | 113082-99-8 [chemicea.com]
- 4. Calcipotriol EP impurity C | CAS No- 113082-99-8 | Simson Pharma Limited [simsonpharma.com]
- 5. veeprho.com [veeprho.com]
- 6. allmpus.com [allmpus.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Calcipotriol - Proteopedia, life in 3D [proteopedia.openfox.io]
- 10. Inhibition of T lymphocyte mitogenesis by 1,25-dihydroxyvitamin D3 (calcitriol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of calcitriol on the production of T-cell-derived cytokines in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Expansion of antigen-specific regulatory T cells with the topical vitamin d analog calcipotriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcipotriol inhibits the proliferation of hyperproliferative CD29 positive keratinocytes in psoriatic epidermis in the absence of an effect on the function and number of antigen-presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1,25-(OH)2-vitamin D3 and calcipotriol induce IL-10 receptor gene expression in human epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Calcipotriol | 112965-21-6 | FC19634 | Biosynth [biosynth.com]
- 19. Effect of the topical application of calcipotriol on the expression levels of zinc finger protein A20 and nuclear factor-κB in the skin lesions of patients with psoriasis vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of the topical application of calcipotriol on the expression levels of zinc finger protein A20 and nuclear factor-κB in the skin lesions of patients with psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Calcipotriol Impurity C: A Technical Guide to its Discovery and Origin in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Calcipotriol Impurity C, a critical process-related impurity encountered during the synthesis of the anti-psoriatic drug Calcipotriol. The guide details its chemical identity, discovery, and the mechanisms of its formation, with a focus on the photochemical and thermal isomerization of the Calcipotriol molecule's conjugated triene system. This document synthesizes information on analytical methodologies for the detection and quantification of this impurity, and outlines strategies for its control during drug manufacturing. Experimental protocols and quantitative data are presented to offer a practical resource for researchers and professionals in the field of drug development and quality control.
Introduction to Calcipotriol and its Impurities
Calcipotriol (also known as Calcipotriene) is a synthetic analog of vitamin D3 used extensively in the topical treatment of psoriasis.[] Its therapeutic effect is attributed to its ability to modulate cell proliferation and differentiation. The synthesis of Calcipotriol is a complex multi-step process that can lead to the formation of various process-related impurities and degradation products.[] These impurities, even in minute quantities, can potentially impact the safety, efficacy, and stability of the final drug product. Therefore, their identification, characterization, and control are of paramount importance in pharmaceutical manufacturing.
One such critical impurity is this compound, which is recognized and listed in the European Pharmacopoeia.[2] This guide focuses specifically on the discovery, origin, and control of this particular impurity.
Discovery and Chemical Identity of this compound
This compound is chemically identified as the (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[3] It is a geometric isomer of Calcipotriol, which has the (5Z,7E) configuration. The key structural difference lies in the stereochemistry of the double bond at the C5-C6 position of the triene system.
Table 1: Chemical and Physical Properties of Calcipotriol and Impurity C
| Property | Calcipotriol | This compound |
| Systematic Name | (5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol |
| CAS Number | 112965-21-6 | 113082-99-8 |
| Molecular Formula | C₂₇H₄₀O₃ | C₂₇H₄₀O₃ |
| Molecular Weight | 412.61 g/mol | 412.61 g/mol |
Origin and Formation Mechanism of this compound
The formation of this compound is intrinsically linked to the chemical nature of the conjugated triene system present in the Calcipotriol molecule. This system is susceptible to isomerization, which can be induced by both photochemical and thermal energy.
Isomerization of the Conjugated Triene System
The central structural feature of Calcipotriol and other vitamin D analogs is a conjugated triene system. The geometry of these double bonds, particularly the 5Z and 7E configuration, is crucial for biological activity. However, this system is not entirely stable and can undergo isomerization, leading to the formation of various geometric isomers, including the (5E) isomer, which is Impurity C.
Photochemical Isomerization
Exposure to ultraviolet (UV) light is a well-documented cause of isomerization in vitamin D and its analogs. The energy from UV radiation can excite the π-electrons of the conjugated system, leading to a temporary loss of double-bond character and allowing for rotation around the carbon-carbon bonds. Subsequent relaxation to the ground state can result in a mixture of isomers, including the thermodynamically more stable (5E)-isomer.
Some synthetic routes for Calcipotriol intentionally utilize a photochemical isomerization step to convert a (5E,7E)-precursor to the desired (5Z,7E)-configuration. In such processes, incomplete isomerization is a direct pathway to the presence of this compound in the final product.
Thermal Isomerization
Elevated temperatures during the synthesis, purification, or storage of Calcipotriol can also promote the isomerization of the triene system. While the (5Z,7E)-isomer is the desired product, a thermal equilibrium can be established between the (5Z,7E) and (5E,7E) isomers. At higher temperatures, the equilibrium may shift, leading to an increased proportion of the (5E,7E)-isomer (Impurity C).
The formation of Impurity C can be understood in the context of kinetic and thermodynamic control. While the desired (5Z,7E)-isomer might be the kinetically favored product under certain synthetic conditions, the (5E,7E)-isomer (Impurity C) can be the thermodynamically more stable product, and its formation is favored under conditions that allow for equilibrium to be reached, such as prolonged reaction times or high temperatures.
Caption: Formation pathways of this compound.
Analytical Methods for Detection and Quantification
The control of this compound relies on robust analytical methods for its detection and quantification. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is essential for separating Calcipotriol from its impurities, including Impurity C. Several methods have been reported in the literature, typically employing a reversed-phase C18 column.
Table 2: Typical HPLC Parameters for Calcipotriol and Impurity C Analysis
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of Methanol and Water (e.g., 80:20 v/v) or a gradient elution with acetonitrile, methanol, and water.[4] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 264 nm |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
Experimental Protocol: HPLC-UV Analysis
The following is a representative protocol for the quantification of this compound. This protocol is a synthesis of information from various sources and should be validated for specific laboratory conditions.
4.2.1. Materials and Reagents
-
Calcipotriol Reference Standard
-
This compound Reference Standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Calcipotriol drug substance sample
4.2.2. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Methanol:Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 264 nm
-
Column Temperature: 30°C
4.2.3. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve Calcipotriol and this compound reference standards in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Calcipotriol drug substance in the mobile phase to obtain a suitable concentration (e.g., 1 mg/mL).
4.2.4. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Identify the peaks for Calcipotriol and Impurity C based on their retention times from the standard chromatogram.
-
Calculate the percentage of Impurity C in the drug substance using the area normalization method or by comparison with the standard.
Caption: HPLC analysis workflow for Impurity C.
Control Strategies in Drug Synthesis
The control of this compound is a critical aspect of the manufacturing process. A combination of strategies can be employed to minimize its formation.
-
Control of Reaction Conditions: Strict control of temperature, reaction time, and pH during the synthesis can minimize the thermal isomerization of the triene system.[]
-
Photochemical Reaction Control: In synthetic routes involving a photoisomerization step, careful optimization of the light source, wavelength, and exposure time is crucial to ensure complete conversion to the desired (5Z,7E)-isomer and minimize residual (5E,7E)-impurity.
-
Purification Techniques: Effective purification methods, such as crystallization and chromatography, are essential to remove any Impurity C that may have formed during the synthesis.
-
In-Process Controls: Implementing in-process monitoring using techniques like HPLC can help to track the formation of Impurity C and allow for timely adjustments to the process parameters.
-
Storage and Handling: The final drug substance and drug product should be protected from light and stored at controlled temperatures to prevent degradation and isomerization.
Table 3: Quantitative Data on this compound (Illustrative)
| Study Type | Condition | Impurity C Level | Reference |
| Forced Degradation | Thermal Stress (e.g., 80°C) | Increased levels observed | [4] |
| Forced Degradation | Photolytic Stress (UV light) | Significant increase | [2] |
| Manufacturing Process | Typical Batch | < 0.2% | (Proprietary data, typical specification) |
Note: The specific levels of Impurity C can vary significantly depending on the manufacturing process and storage conditions. The values in this table are illustrative.
Conclusion
This compound is a known geometric isomer of Calcipotriol that arises from the isomerization of the conjugated triene system. Its formation is influenced by both thermal and photochemical stress during the synthesis and storage of the drug substance. A thorough understanding of the formation mechanism, coupled with robust analytical methods and stringent process controls, is essential for ensuring the quality, safety, and efficacy of Calcipotriol-containing pharmaceutical products. This technical guide provides a foundational understanding for researchers and drug development professionals to effectively manage this critical impurity.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Calcipotriol (B1668217), a synthetic analogue of vitamin D3, and its related compounds. Understanding these characteristics is fundamental for formulation development, analytical method design, and predicting in vivo performance. This document outlines key quantitative data, details the experimental protocols for their determination, and visualizes associated molecular pathways and analytical workflows.
Physicochemical Data Summary
The following tables summarize the key physicochemical properties of Calcipotriol and its analogues, facilitating a comparative analysis of these compounds.
Table 1: General Physicochemical Properties of Calcipotriol
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1] |
| Molecular Formula | C₂₇H₄₀O₃ | [2] |
| Molecular Weight | 412.6 g/mol | [2] |
| Melting Point | 166-170 °C | [1][3] |
| pKa | ~13 (weakly acidic) | [1] |
| LogP (octanol/water) | 3.8 - 4.3 | [1][2] |
Table 2: Solubility Profile of Calcipotriol
| Solvent | Solubility | Reference |
| Water | Very low aqueous solubility | [1] |
| Organic Solvents | Soluble in ethanol, propylene (B89431) glycol, and oils | [1][3] |
Table 3: Physicochemical Properties of Calcipotriol Analogues
| Compound | Molecular Formula | Molecular Weight | Key Features | Reference |
| Calcitriol | C₂₇H₄₄O₃ | 416.64 g/mol | The biologically active form of Vitamin D3. | |
| Tacalcitol (B196726) | C₂₉H₄₈O₃ | 444.7 g/mol | A Vitamin D3 analogue used in the treatment of psoriasis. | [4] |
| Maxacalcitol (B1676222) | C₂₇H₄₂O₄ | 430.6 g/mol | A Vitamin D3 analogue noted for its efficacy in suppressing keratinocyte proliferation. | [5] |
| Pre-Calcipotriol | C₂₇H₄₀O₃ | 412.6 g/mol | An isomeric impurity of Calcipotriol. |
Signaling Pathway and Mechanism of Action
Calcipotriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[6] The binding of Calcipotriol to the VDR initiates a cascade of molecular events that modulate gene expression.
Upon entering the target cell, Calcipotriol binds to the VDR. This binding induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid-X Receptor (RXR).[1][6] The resulting Calcipotriol-VDR-RXR complex translocates to the nucleus.[1] In the nucleus, this complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[6][7] This interaction recruits co-activator or co-repressor proteins, ultimately leading to the transcriptional regulation (activation or repression) of genes involved in cell proliferation, differentiation, and immune response.[1][8]
Experimental Protocols
The accurate determination of physicochemical properties is critical. The following sections detail the standard methodologies for key parameters.
Melting Point Determination
The melting point is determined using the capillary method.[3][9]
Protocol:
-
Sample Preparation: A small amount of the dry, powdered Active Pharmaceutical Ingredient (API) is packed into a capillary tube to a height of 2-3 mm.[10]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.[3]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[11]
-
Measurement: For an accurate measurement, the heating rate is slowed to approximately 1-2 °C per minute when the temperature is within 20 °C of the expected melting point.[9][10]
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[3]
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[12][13]
Protocol:
-
Preparation: An excess amount of the API is added to a flask containing a known volume of the solvent (e.g., purified water, buffer of a specific pH).[14]
-
Equilibration: The flask is sealed and agitated in a temperature-controlled shaker bath (typically at 37 ± 1 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12][13]
-
Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[2]
-
Quantification: The concentration of the API in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[2]
-
Replicates: The experiment is performed in triplicate to ensure the reliability of the results.[12]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).[15][16]
Protocol:
-
Solution Preparation: A known concentration of the API is dissolved in a suitable solvent, often a water-cosolvent mixture for poorly soluble compounds. The ionic strength is kept constant using a background electrolyte like KCl.[15][17]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.[17]
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[15]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of this curve corresponds to the equivalence point, and the pKa can be calculated from the pH at the half-equivalence point.[18]
-
Replicates: The titration is repeated at least three times to obtain an average pKa value and standard deviation.[17]
LogP Determination (HPLC Method)
The partition coefficient (LogP) can be determined chromatographically, offering a faster alternative to the shake-flask method.[19][20]
Protocol:
-
System Setup: A reversed-phase HPLC (RP-HPLC) system with a C18 column is used.[20]
-
Mobile Phase: The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol (B129727) or acetonitrile).[21]
-
Calibration: A series of reference compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') against the known LogP values.[20]
-
Sample Analysis: The Calcipotriol compound is injected under the same chromatographic conditions, and its retention time is measured.
-
LogP Calculation: The log k' of Calcipotriol is calculated from its retention time, and its LogP value is then determined from the calibration curve.[21]
Analytical Workflow Example: RP-HPLC Analysis
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of Calcipotriol in bulk drug and pharmaceutical formulations, used for identification, quantification, and impurity profiling.
This workflow begins with the precise preparation of the sample, followed by injection into the HPLC system.[22][23] Separation is achieved on a C18 column, and the eluted compound is detected by a UV detector, typically at a wavelength of 264 nm.[24][25] The resulting chromatogram is then processed to determine the purity and concentration of Calcipotriol.
References
- 1. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Comparative evaluation of efficacy and safety of calcipotriol versus tacalcitol ointment, both in combination with NBUVB phototherapy in the treatment of stable plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical maxacalcitol for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The vitamin D receptor agonist, calcipotriol, modulates fibrogenic pathways mitigating liver fibrosis in-vivo: An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. westlab.com [westlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. who.int [who.int]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 22. rjptonline.org [rjptonline.org]
- 23. veterinaria.org [veterinaria.org]
- 24. veterinaria.org [veterinaria.org]
- 25. ajrconline.org [ajrconline.org]
Methodological & Application
Application Note: Determination of Calcipotriol Impurity C using a Stability-Indicating HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Calcipotriol (B1668217) Impurity C in the presence of Calcipotriol and other related substances. This method is crucial for quality control during drug development, formulation, and stability testing of Calcipotriol-containing pharmaceutical products. The protocol provides detailed chromatographic conditions, sample and standard preparation procedures, and system suitability criteria to ensure reliable and reproducible results.
Introduction
Calcipotriol is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis.[1][2] During its synthesis and storage, several impurities can arise, which may affect the safety and efficacy of the drug product.[] Calcipotriol Impurity C, chemically known as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is a specified impurity in the European Pharmacopoeia.[4][5][6] Therefore, a validated analytical method to monitor and control its levels is essential for regulatory compliance and product quality.
This document provides a detailed protocol for an HPLC method capable of separating Calcipotriol from its key impurities, including Impurity C, as well as other potential degradation products.[1][2][7]
Experimental
Materials and Reagents
-
Calcipotriol Reference Standard (CRS)
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Tetrahydrofuran (THF) (HPLC Grade)
-
Water (HPLC Grade or equivalent)
-
Ammonium Phosphate (Analytical Grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The detailed chromatographic conditions are summarized in the table below.
| Parameter | Specification |
| HPLC System | Shimadzu LC-10AT-vp or equivalent |
| Column | Supelco Acentis Express RP-C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase A | Water:Methanol:THF (70:25:5 v/v/v)[1][] |
| Mobile Phase B | Acetonitrile:Water:THF (90:5:5 v/v/v)[1][] |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min, with variations as per gradient[] |
| Column Temperature | 50°C[1][2] |
| Detection Wavelength | 264 nm[1][2][] |
| Injection Volume | 20 µL[1][] |
| Diluent | Acetonitrile:Water (95:5 v/v)[1][] |
Table 1: HPLC Chromatographic Conditions [1][2][]
| Time (min) | Flow (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.1 | 1.0 | 98 | 2 |
| 2.0 | 1.0 | 98 | 2 |
| 15.0 | 1.0 | 70 | 30 |
| 28.0 | 1.0 | 70 | 30 |
| 30.0 | 1.0 | 72 | 28 |
| 55.0 | 2.0 | 5 | 95 |
| 62.0 | 2.0 | 5 | 95 |
| 65.0 | 1.0 | 92 | 8 |
| 70.0 | 1.0 | 92 | 8 |
Table 2: Gradient Elution Program []
Preparation of Solutions
2.3.1. Standard Stock Solution Accurately weigh and dissolve an appropriate amount of Calcipotriol CRS and this compound CRS in the diluent to prepare a stock solution of a known concentration.
2.3.2. Working Standard Solution Dilute the stock solution with the diluent to achieve a final concentration suitable for the analysis, as per validation data.[8]
2.3.3. Sample Preparation (for Ointment) Accurately weigh a quantity of the ointment and transfer it to a suitable container. Add a known volume of diluent and heat in a water bath at approximately 50°C for 5 minutes until the ointment base is melted.[9] The mixture should then be centrifuged to separate the excipients. The clear supernatant can then be injected into the HPLC system.
Method Validation Parameters
The analytical method should be validated according to ICH Q2(R1) guidelines.[8][9] Key validation parameters are summarized below.
| Parameter | Typical Results |
| Linearity (Calcipotriol) | 0.15 µg/mL (from LOQ)[1][10] |
| Limit of Detection (LOD) | 0.002 µg/mL for Calcipotriol[1][10] |
| Limit of Quantification (LOQ) | 0.006 µg/mL for Calcipotriol[1][10] |
| Accuracy (% Recovery) | 98-102%[11] |
| Precision (%RSD) | < 2%[11] |
Table 3: Summary of Method Validation Data
System Suitability
Before performing the analysis, the suitability of the chromatographic system must be verified. A standard solution containing Calcipotriol and its impurities is injected. The system is deemed suitable for use if the resolution between Calcipotriol and this compound is adequate, and other system suitability parameters meet the pre-defined criteria.
Experimental Workflow
The following diagram illustrates the overall workflow for the determination of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The described RP-HPLC method is specific, stable, and suitable for the determination of this compound in pharmaceutical dosage forms. The gradient elution allows for the effective separation of Calcipotriol from its related substances, ensuring accurate quantification. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for routine analysis and stability studies of Calcipotriol products.
References
- 1. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 2. scirp.org [scirp.org]
- 4. allmpus.com [allmpus.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. veeprho.com [veeprho.com]
- 7. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D 3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene | Semantic Scholar [semanticscholar.org]
- 8. rjptonline.org [rjptonline.org]
- 9. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.scirp.org [file.scirp.org]
- 11. ijpbs.com [ijpbs.com]
Validated Analytical Methods for the Determination of Calcipotriol Impurities
Application Note
Introduction
Calcipotriol (B1668217), a synthetic analog of vitamin D3, is a widely used topical medication for the treatment of psoriasis.[1][2][] During its synthesis and storage, various impurities can arise, which may affect the efficacy and safety of the drug product. Therefore, robust and validated analytical methods are crucial for the identification and quantification of these impurities to ensure the quality and consistency of calcipotriol formulations. This document provides an overview of validated analytical methods for the determination of calcipotriol impurities, primarily focusing on High-Performance Liquid Chromatography (HPLC) based techniques.
Common Impurities of Calcipotriol
Several process-related impurities and degradation products of calcipotriol have been identified. The European Pharmacopoeia (EP) lists several official impurities, including Impurity A, B, C, D, E, F, G, H, and I.[] Another significant impurity is pre-calcipotriol, a photo-isomer that can form upon exposure to heat.[1][2]
Analytical Methodologies
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for the separation and quantification of calcipotriol and its related substances.[1][4][5] These methods are often developed as stability-indicating, meaning they can resolve the active pharmaceutical ingredient (API) from its degradation products and impurities.[1][5]
Key aspects of these methods include:
-
Column: C18 columns are predominantly used for the separation.[1][2][]
-
Mobile Phase: A mixture of aqueous and organic solvents is employed. Common mobile phase constituents include water, methanol, acetonitrile, and tetrahydrofuran.[1][2][] Both isocratic and gradient elution modes are utilized to achieve optimal separation.[1][2]
-
Detection: UV detection is typically performed at a wavelength of approximately 264 nm, where calcipotriol and its related compounds exhibit significant absorbance.[1][][4]
-
Validation: The analytical methods are validated according to the International Council for Harmonisation (ICH) guidelines, ensuring parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are within acceptable limits.[1][2][4]
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of unknown impurities.[6][7] It provides molecular weight and fragmentation information, which is crucial for characterizing novel degradation products.[6]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Calcipotriol and its Impurities
This protocol is based on a stability-indicating RP-HPLC method for the estimation of calcipotriol and its impurities.[1][2]
1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm particle size |
| Column Temperature | 50°C |
| Mobile Phase | Gradient elution using a mixture of water, methanol, acetonitrile, and tetrahydrofuran |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 264 nm |
| Injection Volume | 20 µL |
2. Preparation of Solutions
-
Diluent: Acetonitrile:water (95:5 v/v)[]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Calcipotriol reference standard in the diluent to obtain a known concentration.
-
Sample Solution: For ointment formulations, accurately weigh a quantity of the ointment and extract the drug substance with a suitable solvent like methanol.[8] Further dilute the extract with the diluent to achieve a final concentration within the linear range of the method. Filter the final solution through a 0.45 µm membrane filter before injection.[8]
3. System Suitability
To ensure the chromatographic system is performing adequately, a system suitability solution is injected. The resolution between critical pairs of peaks, such as pre-calcipotriol and calcipotriol, should be monitored. A resolution of not less than 4.0 is generally considered acceptable.[1]
4. Validation Parameters
The method should be validated as per ICH guidelines.[4]
| Parameter | Typical Acceptance Criteria |
| Specificity | No interference from excipients or degradation products at the retention time of calcipotriol and its impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | Recovery between 98.0% and 102.0%. |
| Precision (RSD) | Not more than 2.0% for replicate injections. |
| LOD | Typically in the range of 0.002 µg/mL.[1][2] |
| LOQ | Typically in the range of 0.006 µg/mL.[1][2] |
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[]
1. Preparation of Stressed Samples
Subject the calcipotriol sample to the following stress conditions:
-
Acid Hydrolysis: Treat with 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Expose the solid drug to 60°C for 2 hours.[]
-
Photolytic Degradation: Expose the drug product to UV light (e.g., 1.2 million lux hours, 200 wh/m²).[]
2. Analysis
Analyze the stressed samples using the validated HPLC method. The method should be able to separate the degradation products from the parent drug and from each other.
Data Presentation
Table 1: Summary of a Validated RP-HPLC Method for Calcipotriol Impurity Analysis
| Parameter | Method 1[1][2] | Method 2[5] |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm | Zorbax 300 SB-C18, 250 x 4.6 mm, 3.5 µm |
| Mobile Phase | Gradient: Water, Methanol, Acetonitrile, THF | Isocratic: Methanol:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 264 nm | 264 nm |
| LOD | 0.002 µg/mL | Not Reported |
| LOQ | 0.006 µg/mL | Not Reported |
Visualizations
Caption: Workflow for the analysis of calcipotriol impurities.
Caption: Workflow for forced degradation studies of calcipotriol.
References
- 1. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 2. scirp.org [scirp.org]
- 4. rjptonline.org [rjptonline.org]
- 5. rjptonline.org [rjptonline.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. chimia.ch [chimia.ch]
- 8. ijnrd.org [ijnrd.org]
Application Notes and Protocols for Calcipotriol Impurity C Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis.[1] Like any pharmaceutical active ingredient, its purity is critical to its safety and efficacy. Calcipotriol Impurity C, also known as (5E)-Calcipotriol or Calcipotriene Related Compound C, is a known related substance of Calcipotriol.[2][3] This document provides detailed application notes and protocols for the use of the this compound reference standard in the quality control of Calcipotriol drug substances and products.
Chemical Information:
| Parameter | Value |
| Chemical Name | (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[4] |
| Synonyms | (5E)-Calcipotriol, (5E)-Calcipotriene, Calcipotriene Related Compound C[3] |
| CAS Number | 113082-99-8[4] |
| Molecular Formula | C₂₇H₄₀O₃[4] |
| Molecular Weight | 412.6 g/mol [4] |
Application of this compound Reference Standard
The this compound reference standard is intended for use in various analytical applications to ensure the quality and consistency of Calcipotriol, including:
-
Peak Identification: To confirm the identity of this compound in chromatographic analyses of Calcipotriol drug substance and drug products.
-
Method Validation: As a component in validation studies for analytical methods, such as specificity, linearity, accuracy, and precision for the quantification of this impurity.
-
System Suitability Testing: To ensure the analytical system is performing adequately before and during sample analysis.
-
Quantification of Impurities: To accurately quantify the amount of this compound present in a sample.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Calcipotriol and its Impurities
This protocol describes a stability-indicating Reversed-Phase HPLC (RP-HPLC) method suitable for the separation and quantification of Calcipotriol and its related impurities, including Impurity C.[5][6]
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | Zorbax 300 SB-C18 (250 mm x 4.6 mm, 3.5 µm) or equivalent[6] |
| Mobile Phase | Methanol: Water (70:30, v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 264 nm[6] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C[6] |
| Run Time | Approximately 15 minutes |
Preparation of Solutions:
-
Diluent: A mixture of acetonitrile (B52724) and water (95:5, v/v).
-
Standard Stock Solution of this compound: Accurately weigh approximately 5 mg of the this compound reference standard and dissolve in a suitable volume of diluent to obtain a concentration of about 100 µg/mL.
-
Working Standard Solution of this compound: Further dilute the Standard Stock Solution with the diluent to a final concentration of approximately 1 µg/mL.
-
System Suitability Solution: Prepare a solution containing both Calcipotriol and this compound at a concentration of approximately 1 µg/mL each in the diluent.
Sample Preparation
For Cream Formulations (0.005% w/w):
-
Accurately weigh approximately 1.0 g of the Calcipotriol cream into a 50 mL volumetric flask.[6]
-
Add approximately 45 mL of the diluent and vortex to disperse the cream.[6]
-
Sonicate for 30 minutes at room temperature.[6]
-
Dilute to volume with the diluent and mix well by shaking and vortexing.[6]
-
Allow the solution to settle for 2 hours at 2-8°C.[6]
-
Filter the supernatant through a 0.2 µm nylon filter, discarding the first few mL of the filtrate.[6] The resulting solution will have a nominal concentration of 1 µg/mL of Calcipotriol.
For Ointment Formulations:
-
Accurately weigh an amount of ointment equivalent to 0.125 mg of Calcipotriol into a 100 mL amber volumetric flask.[5]
-
Add 10 mL of n-Hexane and sonicate for 15 minutes to disperse the ointment base.[5]
-
Add 5 mL of the diluent and mix on a vortex mixer for 5 minutes.[5]
-
Transfer the mixture to a centrifuge tube and centrifuge at 5000 rpm for 5 minutes.[5]
-
Carefully collect the clear lower layer for injection.[5]
System Suitability
Before performing any analysis, the suitability of the chromatographic system must be verified.
-
Inject the diluent to establish a baseline.
-
Inject the System Suitability Solution.
-
The chromatogram should exhibit two well-resolved peaks corresponding to Calcipotriol and this compound.
-
The resolution between the Calcipotriol and this compound peaks should be not less than 2.0.
-
The tailing factor for each peak should be not more than 2.0.
-
The relative standard deviation (%RSD) for replicate injections of the standard solution should be not more than 2.0%.
Analytical Method Validation (Typical Performance)
The following table summarizes typical validation parameters for the quantification of Calcipotriol, which can be used as a guideline for the validation of the analytical method for this compound.
| Parameter | Typical Value for Calcipotriol |
| Linearity (r²) | > 0.999[6] |
| Range | 0.8 - 1.4 µg/mL[6] |
| Accuracy (% Recovery) | 98 - 102%[6] |
| Precision (%RSD) | < 2.0%[6] |
| Limit of Detection (LOD) | 0.002 - 0.04 µg/mL[5][7] |
| Limit of Quantification (LOQ) | 0.006 - 0.12 µg/mL[5][7] |
Visualizations
Calcipotriol Signaling Pathway
Calcipotriol exerts its therapeutic effect by modulating gene expression through the Vitamin D Receptor (VDR). The following diagram illustrates the key steps in this signaling pathway.[8]
Caption: Calcipotriol signaling pathway in keratinocytes.
Experimental Workflow for Impurity Analysis
The following diagram outlines the general workflow for the analysis of this compound in a pharmaceutical formulation.
Caption: Workflow for this compound analysis.
Disclaimer
This document is intended for informational purposes only and should be used by qualified professionals. The experimental conditions and protocols provided are based on published literature and should be validated by the user for their specific application. Always refer to the relevant pharmacopeial monographs and regulatory guidelines.
References
- 1. droracle.ai [droracle.ai]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. molcan.com [molcan.com]
- 4. allmpus.com [allmpus.com]
- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 6. rjptonline.org [rjptonline.org]
- 7. ijnrd.org [ijnrd.org]
- 8. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
Application Note: Forced Degradation Study of Calcipotriol and the Formation of Impurity C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol (B1668217) is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis. As with any pharmaceutical compound, understanding its stability and degradation profile is critical for ensuring safety, efficacy, and shelf-life. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.
This application note provides a detailed protocol for conducting forced degradation studies on Calcipotriol, with a specific focus on the formation of Calcipotriol Impurity C. Impurity C, identified as (5E)-Calcipotriol, is a known isomer of the active pharmaceutical ingredient (API).[1][2][3] Understanding the conditions under which this impurity is formed is crucial for controlling it within acceptable limits in the final drug product.
The protocols outlined below are based on established methodologies for stress testing of pharmaceuticals and specific findings related to Calcipotriol degradation.[4][]
Experimental Protocols
Materials and Reagents
-
Calcipotriol Reference Standard
-
This compound Reference Standard
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Tetrahydrofuran (THF), (optional, as per specific HPLC method)
-
Phosphate buffer
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector
-
RP-C18 column (e.g., 150 x 4.6 mm, 2.7 µm particle size)[6][7]
-
pH meter
-
Water bath or oven for thermal stress
-
Photostability chamber
-
Volumetric flasks and pipettes
-
Analytical balance
Preparation of Solutions
-
Calcipotriol Stock Solution: Accurately weigh and dissolve an appropriate amount of Calcipotriol reference standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a known concentration (e.g., 1 mg/mL).
-
Stressing Agents: Prepare solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂ in water.
Forced Degradation Procedures
The following protocols are designed to induce approximately 5-20% degradation of Calcipotriol, in line with ICH guidelines. The exact duration and conditions may need to be optimized based on preliminary experiments.
2.4.1. Acid Hydrolysis
-
To a known volume of Calcipotriol stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2 hours).
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
2.4.2. Base Hydrolysis
-
To a known volume of Calcipotriol stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at room temperature for a specified period (e.g., 5 minutes).[]
-
After incubation, neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
2.4.3. Oxidative Degradation
-
To a known volume of Calcipotriol stock solution, add an equal volume of 3% H₂O₂.
-
Incubate the solution at a controlled temperature (e.g., 70°C) for a specified period (e.g., 10 minutes).[]
-
After incubation, cool the solution to room temperature.
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
2.4.4. Thermal Degradation
-
Place the Calcipotriol stock solution in a thermostatically controlled oven at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2 hours).[]
-
After the specified time, remove the sample and allow it to cool to room temperature.
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
For solid-state thermal stress, place the powdered Calcipotriol API in an oven under the same conditions. Dissolve the stressed powder in a suitable solvent before HPLC analysis.
2.4.5. Photolytic Degradation
-
Expose the Calcipotriol stock solution to a light source in a photostability chamber. The exposure should be equivalent to not less than 1.2 million lux hours and 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
After exposure, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
HPLC Analysis
A stability-indicating HPLC method is crucial for separating Calcipotriol from its degradation products, including Impurity C. The following is a representative method; however, it should be validated for specificity, linearity, accuracy, and precision.
-
Column: RP-C18, 150 x 4.6 mm, 2.7 µm
-
Mobile Phase: A gradient or isocratic mixture of solvents such as water, methanol, acetonitrile, and tetrahydrofuran. A common mobile phase consists of a mixture of water, methanol, and acetonitrile.[6][7]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 264 nm[]
-
Injection Volume: 20 µL
Data Presentation
The quantitative results from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.
| Stress Condition | Duration | Temperature | % Calcipotriol Degraded (Illustrative) | % Impurity C Formed (Illustrative) | Total Impurities (%) (Illustrative) | Mass Balance (%) (Illustrative) |
| 0.1 M HCl | 2 hours | 60°C | 15.2 | 3.5 | 18.9 | 96.3 |
| 0.1 M NaOH | 5 minutes | Room Temp | 18.5 | 5.8 | 22.1 | 96.4 |
| 3% H₂O₂ | 10 minutes | 70°C | 12.8 | 2.1 | 15.7 | 97.1 |
| Thermal (Solution) | 2 hours | 60°C | 8.5 | 4.2 | 10.3 | 98.2 |
| Photolytic | 1.2 million lux hours | Ambient | 19.7 | 7.3 | 24.5 | 95.2 |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Visualization of Workflows and Relationships
Forced Degradation Experimental Workflow
References
Application Notes: Quantification of Calcipotriol Impurity C in Topical Formulations
Introduction
Calcipotriol (B1668217) (also known as Calcipotriene) is a synthetic vitamin D3 analog widely used in the topical treatment of psoriasis.[1][2] During its synthesis and storage, various impurities can form, which may impact the drug's safety and efficacy.[] Calcipotriol Impurity C, identified as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is a stereoisomer of Calcipotriol.[4] Its monitoring and quantification in topical formulations like ointments and creams are crucial for quality control and regulatory compliance. This document provides a detailed protocol for the quantification of this compound using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Analytical Principle
The method employs RP-HPLC with UV detection to separate Calcipotriol and its related impurities, including Impurity C, from the formulation matrix. The separation is achieved on a C18 stationary phase with a gradient elution system composed of a mixture of aqueous and organic solvents.[5][6] Quantification is performed by comparing the peak area of Impurity C in the sample to that of a certified reference standard. The method is designed to be stability-indicating, capable of resolving the impurity from other degradation products that may arise under stress conditions such as exposure to acid, base, oxidation, heat, and light.[][5]
Experimental Protocol
1. Instrumentation and Materials
-
Instrumentation:
-
Chemicals and Reagents:
-
This compound Reference Standard (CRS).
-
Calcipotriol Reference Standard.
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Tetrahydrofuran (THF, HPLC grade).
-
n-Hexane (HPLC grade).
-
Water (HPLC grade or purified).
-
Ammonium phosphate.[7]
-
-
Chromatographic Column:
2. Preparation of Solutions
-
Mobile Phase A: A mixture of Water, Methanol, and THF. A representative composition is 70:25:5 (v/v/v).[]
-
Mobile Phase B: A mixture of Acetonitrile, Water, and THF. A representative composition is 90:5:5 (v/v/v).[]
-
Diluent: A mixture of Acetonitrile and Water (95:5 v/v).[]
-
Impurity C Standard Stock Solution (e.g., 5 µg/mL): Accurately weigh an appropriate amount of this compound CRS, dissolve in the diluent, and dilute to the final volume in a volumetric flask.
-
System Suitability Solution: Prepare a solution containing known concentrations of Calcipotriol and this compound (e.g., 1 mg/mL Calcipotriol and 0.005 mg/mL Impurity C) to verify resolution and system performance.[8]
3. Sample Preparation (from Ointment)
-
Accurately weigh approximately 2.5 g of the topical ointment (containing about 0.125 mg of Calcipotriol) into a 100 mL amber volumetric flask.[6]
-
Add 10 mL of n-Hexane and sonicate for 15 minutes to completely disperse the ointment base.[6]
-
Add 5 mL of Diluent and mix using a vortex mixer for 5 minutes.[6]
-
Transfer the mixture to a 50 mL centrifuge tube and centrifuge at 5000 rpm for 5 minutes.[6]
-
Carefully collect the clear lower layer (the diluent layer containing the drug and impurities) for HPLC analysis.[6]
4. Chromatographic Conditions
A stability-indicating method is crucial for separating Impurity C from Calcipotriol and other potential degradants. The following conditions are based on established methods.[][5][6]
| Parameter | Condition |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm |
| Column Temperature | 50°C |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 264 nm |
| Injection Volume | 20 µL |
| Run Time | Sufficient to elute all components (e.g., ~70 min) |
Gradient Elution Program Example:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.1 | 98 | 2 | 1.0 |
| 15.0 | 70 | 30 | 1.0 |
| 55.0 | 5 | 95 | 2.0 |
| 62.0 | 5 | 95 | 2.0 |
| 65.0 | 98 | 2 | 1.0 |
| 70.0 | 98 | 2 | 1.0 |
| (This gradient is an illustrative example adapted from literature and may require optimization).[] |
5. Quantification and Calculations
-
Inject the prepared sample and standard solutions into the HPLC system.
-
Identify the peak for Impurity C based on its retention time relative to the standard. The relative retention time for Impurity C is approximately 0.92 with respect to Calcipotriol.[7][8]
-
Calculate the concentration of Impurity C in the sample using the external standard method:
Impurity C (%) = (AreaImpurity, Sample / AreaImpurity, Standard) x (ConcStandard / ConcSample) x 100
Where:
-
AreaImpurity, Sample is the peak area of Impurity C in the sample chromatogram.
-
AreaImpurity, Standard is the peak area of Impurity C in the standard chromatogram.
-
ConcStandard is the concentration of the Impurity C standard solution.
-
ConcSample is the nominal concentration of Calcipotriol in the prepared sample solution.
-
Data Presentation
Table 1: Typical Chromatographic System Suitability Parameters
| Analyte | Retention Time (min) | Relative Retention Time (RRT) | USP Resolution |
| Calcipotriol | ~11.7 | 1.00 | - |
| Impurity C | ~10.8 | 0.92 | > 1.5 (between Impurity C and Calcipotriol)[8] |
Table 2: Method Validation Summary for Impurity Quantification
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.002 µg/mL (for Calcipotriol) | [5][6] |
| Limit of Quantification (LOQ) | 0.0024 µg/mL (0.04% of a 50 µg/g formulation) | [8] |
| Linearity Range | LOQ to 0.15 µg/mL (for Calcipotriol) | [5][6] |
| Accuracy (% Recovery) | 98-102% | [9] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 4. allmpus.com [allmpus.com]
- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 6. scirp.org [scirp.org]
- 7. uspbpep.com [uspbpep.com]
- 8. Method for detecting procalcipotriol, impurity C and impurity D in calcipotriol ointment - Eureka | Patsnap [eureka.patsnap.com]
- 9. rjptonline.org [rjptonline.org]
Chromatographic Separation of Calcipotriol and its Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of Calcipotriol and its isomers. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for the quality control and characterization of Calcipotriol.
Introduction
Calcipotriol, a synthetic analog of vitamin D3, is a widely used topical medication for the treatment of psoriasis. During its synthesis and storage, several isomers can be formed, which may have different biological activities and toxicities. Therefore, it is crucial to have reliable analytical methods to separate and quantify Calcipotriol from its isomers to ensure the safety and efficacy of the drug product. The most significant isomer is pre-Calcipotriol, which exists in equilibrium with Calcipotriol. Other related compounds and degradation products may also be present.
This document focuses on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods, which are the most common techniques for this separation. Additionally, a proposed method for Supercritical Fluid Chromatography (SFC) and a protocol for chiral separation are provided as advanced techniques for improved separation efficiency and specific applications.
Chromatographic Methods and Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used and robust method for the separation of Calcipotriol and its isomers. The following protocols are based on established and validated methods.
2.1.1. Isocratic RP-HPLC Method
This method is suitable for the routine quality control of Calcipotriol, providing good separation from its primary isomer, pre-Calcipotriol.
Experimental Protocol:
-
Column: Zorbax 300 SB-C18 (250 x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase: Methanol: Water (70:30, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection: UV at 264 nm.[1]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 7.5 minutes.[1]
Sample Preparation:
-
Accurately weigh a quantity of the sample (e.g., cream formulation) containing approximately 0.05 mg of Calcipotriol.
-
Disperse the sample in a suitable solvent, such as a mixture of n-Hexane and the mobile phase.
-
Sonicate for 15 minutes to ensure complete dispersion.
-
Centrifuge the sample at 5000 rpm for 5 minutes.
-
Filter the supernatant through a 0.45 µm filter before injection.
2.1.2. Gradient RP-HPLC Method for Enhanced Resolution
A gradient elution method can provide a better separation of Calcipotriol from a wider range of impurities and isomers, including pre-Calcipotriol and other degradation products.[2][3][4]
Experimental Protocol:
-
Column: RP-C18 (150 x 4.6 mm, 2.7 µm) or equivalent.[2][3][4]
-
Mobile Phase A: Water: Methanol: Tetrahydrofuran (70:25:5, v/v/v).[2]
-
Mobile Phase B: Acetonitrile: Water: Tetrahydrofuran (90:5:5, v/v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 264 nm for Calcipotriol and its isomers.[2][3][4]
-
Injection Volume: 20 µL.[2]
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 35 | 95 | 5 |
Sample Preparation:
Follow the sample preparation protocol as described for the isocratic method, using the initial mobile phase composition as the diluent.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers faster analysis times and higher resolution compared to conventional HPLC.
Experimental Protocol:
-
Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 264 nm.
-
Injection Volume: 2 µL.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 5 | 20 | 80 |
| 6 | 20 | 80 |
| 6.1 | 60 | 40 |
| 8 | 60 | 40 |
Proposed Supercritical Fluid Chromatography (SFC) Method
SFC is a green chromatography technique that uses supercritical CO2 as the main mobile phase, offering fast and efficient separations. While a specific method for Calcipotriol is not widely published, the following protocol is proposed based on methods for structurally similar Vitamin D analogs.[2][5][6][7][8]
Experimental Protocol:
-
Column: Torus 1-Aminoanthracene (1-AA) (100 x 3.0 mm, 1.7 µm) or similar polar-embedded stationary phase.[2][5][7]
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B: Methanol with 0.1% ammonium (B1175870) hydroxide.
-
Flow Rate: 1.5 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 264 nm.
-
Injection Volume: 1 µL.
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 5 | 40 |
| 6 | 40 |
| 6.1 | 5 |
| 8 | 5 |
Chiral Separation Protocol
The separation of enantiomers of Calcipotriol and its isomers can be critical. Chiral chromatography is the preferred method for this purpose.
Experimental Protocol:
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10, v/v). The exact ratio may need to be optimized for the specific isomers being separated.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 264 nm.
-
Injection Volume: 10 µL.
Data Presentation
The following tables summarize typical quantitative data obtained from the chromatographic separation of Calcipotriol and its primary isomer, pre-Calcipotriol. Note that retention times can vary depending on the specific instrument, column, and exact experimental conditions.
Table 1: Typical Retention Times for Isocratic RP-HPLC Method
| Compound | Retention Time (min) |
| Pre-Calcipotriol | ~5.8 |
| Calcipotriol | ~6.5 |
Table 2: Typical Retention Times and Resolution for Gradient RP-HPLC Method
| Compound | Retention Time (min) | Resolution (Rs) between Calcipotriol and Pre-Calcipotriol |
| Pre-Calcipotriol | ~15.2 | > 2.0 |
| Calcipotriol | ~16.5 |
Visualizations
The following diagrams illustrate the experimental workflows for the described chromatographic methods.
Caption: General workflow for HPLC analysis of Calcipotriol.
Caption: Proposed workflow for SFC analysis of Calcipotriol.
Caption: Principle of chiral separation of Calcipotriol enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Determination of Vitamin D and Its Hydroxylated and Esterified Metabolites by Ultrahigh-Performance Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Calcipotriol Impurity C in Dermatological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis, primarily due to its ability to inhibit keratinocyte proliferation and promote differentiation. The manufacturing process of Calcipotriol can result in the formation of several impurities, including Calcipotriol Impurity C. Chemically identified as the (5E,7E) geometric isomer of Calcipotriol, this impurity is of significant interest in dermatological research and drug development. Understanding the biological activity of this compound is crucial for ensuring the safety and efficacy of the final drug product. Furthermore, this impurity may possess its own pharmacological profile, warranting investigation into its potential therapeutic or adverse effects.
This compound is recognized as a ligand for the Vitamin D Receptor (VDR), suggesting that its mechanism of action is likely mediated through the same pathways as Calcipotriol.[1] However, research on geometric analogs of Calcipotriol suggests that the (5E,7E) configuration may lead to altered biological activity compared to the parent compound. This document provides detailed application notes and experimental protocols for the investigation of this compound in dermatological research, with a focus on its effects on keratinocytes.
Predicted Biological Activity and Rationale
While direct experimental data on this compound is limited, its classification as a (5E,7E) geometric analog allows for informed hypotheses regarding its biological activity. Studies on similar analogs have indicated that they may exhibit reduced antiproliferative effects compared to Calcipotriol.[2] Therefore, it is hypothesized that this compound will bind to the VDR and influence downstream signaling pathways, but potentially with a lower potency than Calcipotriol.
Key Research Questions:
-
What is the binding affinity of this compound for the VDR compared to Calcipotriol?
-
What is the effect of this compound on the proliferation and differentiation of human keratinocytes?
-
How does this compound modulate the expression of genes involved in inflammation and cell cycle regulation in skin cells?
Data Presentation
The following tables are structured to enable the systematic collection and comparison of quantitative data for this compound against the parent compound, Calcipotriol. Researchers are encouraged to populate these tables with their experimental findings.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Binding Affinity (Ki, nM) | Relative Binding Affinity (%) (Calcipotriol = 100%) |
| Calcipotriol | User-determined value | 100 |
| This compound | User-determined value | User-determined value |
Table 2: Inhibition of Keratinocyte Proliferation (IC50)
| Compound | Cell Line | IC50 (nM) |
| Calcipotriol | HaCaT | User-determined value |
| Primary Human Keratinocytes | User-determined value | |
| This compound | HaCaT | User-determined value |
| Primary Human Keratinocytes | User-determined value |
Table 3: Modulation of Gene Expression in Keratinocytes (Fold Change vs. Vehicle Control)
| Gene | Function | Calcipotriol (100 nM) | This compound (100 nM) |
| Involucrin (IVL) | Differentiation Marker | User-determined value | User-determined value |
| Transglutaminase 1 (TGM1) | Differentiation Marker | User-determined value | User-determined value |
| Ki-67 | Proliferation Marker | User-determined value | User-determined value |
| Interleukin-8 (IL-8) | Pro-inflammatory Cytokine | User-determined value | User-determined value |
| STAT1 | Signaling Molecule | User-determined value | User-determined value |
| STAT3 | Signaling Molecule | User-determined value | User-determined value |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the dermatological effects of this compound.
Protocol 1: Human Keratinocyte Cell Culture
-
Cell Lines:
-
HaCaT (immortalized human keratinocyte cell line).
-
Primary Human Epidermal Keratinocytes (PHEK).
-
-
Culture Medium:
-
For HaCaT: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For PHEK: Keratinocyte Growth Medium (KGM) supplemented with growth factors.
-
-
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
Protocol 2: Keratinocyte Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed keratinocytes in a 96-well plate at a density of 5,000 cells/well and allow to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Calcipotriol or this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 3: Gene Expression Analysis (RT-qPCR)
-
Cell Treatment: Seed keratinocytes in a 6-well plate and grow to 70-80% confluency. Treat cells with Calcipotriol, this compound (e.g., 100 nM), or vehicle control for 24-48 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., IVL, TGM1, Ki-67, IL-8, STAT1, STAT3) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 4: Vitamin D Receptor (VDR) Competitive Binding Assay
-
Preparation of Nuclear Extract: Prepare nuclear extracts from a suitable cell line expressing VDR (e.g., HaCaT cells).
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, radiolabeled Calcitriol (e.g., [³H]-Calcitriol), and varying concentrations of unlabeled Calcipotriol or this compound.
-
Incubation: Incubate the reaction mixture at 4°C for a specified time (e.g., 4 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the VDR-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.
-
Scintillation Counting: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor and determine the Ki values.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Vitamin D Receptor (VDR) signaling pathway activated by Calcipotriol and its impurities.
Caption: Workflow for determining the effect of this compound on keratinocyte proliferation.
Caption: Workflow for analyzing the impact of this compound on gene expression in keratinocytes.
References
Application Note: Analysis of Calcipotriol Impurity C in Bulk Drug Substance by High-Performance Liquid Chromatography (HPLC)
Introduction
Calcipotriol is a synthetic vitamin D3 analog used in the treatment of psoriasis.[][2][3] During its synthesis and storage, several impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[][2] Calcipotriol Impurity C, chemically known as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is a specified impurity in the European Pharmacopoeia (EP).[3][4] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of this compound in bulk Calcipotriol drug substance.
This method is based on established principles of reversed-phase chromatography, which is a common technique for separating Calcipotriol and its related substances.[5][6][7] The protocol is designed to be specific and sensitive for the detection of this compound, ensuring accurate quality control of the bulk drug.
Experimental Protocol
This section provides a detailed methodology for the analysis of this compound.
1. Materials and Reagents
-
Calcipotriol Bulk Drug Substance
-
This compound Reference Standard (CAS No: 113082-99-8)[][2][4]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Tetrahydrofuran (THF) (HPLC Grade)
-
Water (Milli-Q or equivalent)
-
Triethylamine (for mobile phase adjustment, if necessary)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended for the separation and quantification of this compound.
| Parameter | Specification |
| HPLC Column | RP-C18, 150 x 4.6 mm, 2.7 µm particle size[5][7][8] |
| Mobile Phase A | Water : Methanol : THF (70:25:5, v/v/v)[][7] |
| Mobile Phase B | Acetonitrile : Water : THF (90:5:5, v/v/v)[][7] |
| Gradient Program | A gradient elution is typically employed for optimal separation. A generic gradient might start with a higher percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the impurities and the active pharmaceutical ingredient (API). |
| Flow Rate | Typically 0.8 - 1.2 mL/min |
| Column Temperature | 50 °C[5][7][8] |
| Detection Wavelength | 264 nm[5][7][8] |
| Injection Volume | 20 µL[] |
| Diluent | Acetonitrile : Water (95:5, v/v)[7] |
3. Preparation of Solutions
-
Reference Standard Solution (this compound): Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to obtain a known concentration (e.g., 0.5 µg/mL).
-
Test Solution (Calcipotriol Bulk Drug): Accurately weigh approximately 25 mg of the Calcipotriol bulk drug substance and dissolve it in the diluent in a 25 mL volumetric flask. This will result in a concentration of approximately 1 mg/mL.
-
System Suitability Solution: A solution containing both Calcipotriol and this compound at appropriate concentrations can be used to verify the system's performance.
4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Reference Standard Solution and record the chromatogram.
-
Inject the Test Solution and record the chromatogram.
-
Perform multiple injections of the System Suitability Solution to verify the system's performance.
5. System Suitability
The following parameters should be assessed to ensure the validity of the analytical results. The acceptance criteria should be set according to internal standard operating procedures and regulatory guidelines.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | Not more than 2.0 for the this compound peak. |
| Theoretical Plates | Not less than 2000 for the this compound peak. |
| Relative Standard Deviation (RSD) | Not more than 5.0% for replicate injections of the reference standard. |
6. Calculation
The percentage of this compound in the bulk drug substance can be calculated using the following formula:
% Impurity C = (Area_Impurity_C_Sample / Area_Impurity_C_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Impurity_C_Sample is the peak area of Impurity C in the test solution chromatogram.
-
Area_Impurity_C_Standard is the peak area of Impurity C in the reference standard solution chromatogram.
-
Conc_Standard is the concentration of the this compound reference standard solution.
-
Conc_Sample is the concentration of the Calcipotriol bulk drug test solution.
Data Presentation
The quantitative results from the analysis should be summarized in a clear and concise table for easy interpretation and comparison.
| Sample ID | Retention Time of Impurity C (min) | Peak Area of Impurity C | Calculated % of Impurity C |
| Batch XXX-001 | [Insert Value] | [Insert Value] | [Insert Value] |
| Batch XXX-002 | [Insert Value] | [Insert Value] | [Insert Value] |
| Batch XXX-003 | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the analysis of this compound in the bulk drug.
Caption: Workflow for this compound Analysis.
References
- 2. veeprho.com [veeprho.com]
- 3. Calcipotriol EP Impurity C | 113082-99-8 [chemicea.com]
- 4. allmpus.com [allmpus.com]
- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 6. scilit.com [scilit.com]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Calcipotriol Impurity C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of Calcipotriol Impurity C in pharmaceutical formulations. The protocols are designed to ensure accurate and reproducible results for quality control and stability studies.
Introduction
Calcipotriol, a synthetic analog of vitamin D3, is a widely used topical medication for the treatment of psoriasis. During its synthesis and storage, various impurities can arise, which may affect the efficacy and safety of the drug product. This compound, chemically known as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is one of the potential impurities that must be monitored and controlled.[1][2][3] This document outlines robust sample preparation techniques for the accurate quantification of this compound in pharmaceutical dosage forms, particularly ointments and creams.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[1][2] |
| CAS Number | 113082-99-8[1][3] |
| Molecular Formula | C₂₇H₄₀O₃[1][3] |
| Molecular Weight | 412.6 g/mol [1] |
| Appearance | White to Off-White Solid[4] |
| Solubility | Soluble in Methanol (MeOH), Dimethyl Sulfoxide (DMSO)[1][5] |
| Storage | 2-8°C[1][5] |
Sample Preparation Protocol for Ointment/Cream Formulations
This protocol is designed for the extraction of Calcipotriol and its impurities from a semi-solid dosage form for subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
Calcipotriol Ointment/Cream Sample
-
n-Hexane (HPLC Grade)
-
Acetonitrile (ACN, HPLC Grade)
-
Water (HPLC Grade)
-
Methanol (HPLC Grade)
-
Centrifuge tubes (50 mL)
-
Volumetric flasks (100 mL)
-
Sonicator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.2 µm or 0.45 µm, Nylon or PTFE)
Procedure:
-
Sample Weighing: Accurately weigh approximately 2.5 g of the ointment sample, which contains about 0.125 mg of Calcipotriol, and transfer it to a 100 mL amber volumetric flask.[6][7]
-
Dispersion of Ointment Base: Add 10 mL of n-hexane to the volumetric flask. Sonicate for 15 minutes to ensure the complete dispersion of the ointment base.[6][7]
-
Extraction of Analytes:
-
Phase Separation:
-
Sample Collection: The lower layer, which is clear, contains the extracted analytes.[6][7] Carefully collect this layer for injection into the HPLC system.
-
Filtration (Optional but Recommended): If any particulate matter is observed, filter the collected solution through a 0.2 µm or 0.45 µm syringe filter before injection.
Sample Preparation Workflow
Caption: Workflow for the extraction of this compound.
HPLC Method for Analysis
The following is a representative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Calcipotriol and its impurities.
| Parameter | Recommended Conditions |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm particle size[6][7] |
| Column Temperature | 50°C[6][7] |
| Mobile Phase | A gradient mixture of water, methanol, acetonitrile, and tetrahydrofuran.[6][7] A specific gradient program can be found in the cited literature.[6] |
| Flow Rate | 1.0 mL/min (can be adjusted based on the gradient program)[8] |
| Detection Wavelength | 264 nm for Calcipotriol and its related impurities.[6][7][] |
| Injection Volume | 20 µL[] |
Method Validation Summary
The analytical methods for Calcipotriol and its impurities have been validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, and precision.
| Validation Parameter | Typical Results |
| Specificity | The method is able to separate Calcipotriol, Impurity C, and other known impurities without interference from the matrix or other degradation products.[6][7] |
| Linearity (Calcipotriol) | Established from the Limit of Quantification (LoQ) to 0.15 µg/mL.[6] |
| Limit of Detection (LoD) - Calcipotriol | 0.002 µg/mL[6] |
| Limit of Quantification (LoQ) - Calcipotriol | 0.006 µg/mL[6] |
| Accuracy (Recovery) | Average recovery is typically around 100%.[10] |
| Precision | Relative Standard Deviation (%RSD) is generally less than 2%.[11] |
Logical Relationship of Analytical Procedure
Caption: Overview of the analytical procedure for Impurity C.
Conclusion
The described sample preparation techniques and analytical methods provide a reliable framework for the determination of this compound in pharmaceutical formulations. Adherence to these protocols will enable researchers and quality control analysts to accurately monitor the purity and stability of Calcipotriol drug products.
References
- 1. allmpus.com [allmpus.com]
- 2. Calcipotriol EP Impurity C | 113082-99-8 [chemicea.com]
- 3. Calcipotriol EP Impurity C - Acanthus Research [acanthusresearch.com]
- 4. This compound [myskinrecipes.com]
- 5. allmpus.com [allmpus.com]
- 6. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
Troubleshooting peak tailing in Calcipotriol Impurity C HPLC analysis
Technical Support Center: Calcipotriol Impurity C HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Calcipotriol and its impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during chromatographic analysis, with a specific focus on peak tailing of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a related substance of Calcipotriol, a synthetic vitamin D derivative used in the treatment of psoriasis. Its chemical name is (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3ß,24-triol.[1] It is crucial to monitor and control this and other impurities to ensure the safety and efficacy of the final drug product.[]
Q2: What is peak tailing in HPLC and why is it a problem?
A2: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that extends from the main peak.[3][4] This distortion can compromise the accuracy and reproducibility of quantification, making it difficult to determine the precise amount of an analyte, such as this compound.[3] It can also obscure smaller, co-eluting peaks, leading to inaccurate impurity profiling.[4] An ideal chromatographic peak should be symmetrical, often described as a Gaussian peak.[3]
Q3: What is an acceptable USP tailing factor?
A3: The USP (United States Pharmacopeia) tailing factor is a measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical peak. While a tailing factor of up to 1.5 may be acceptable for some assays, a value greater than 1.2 often indicates a potential issue with the analysis that should be addressed.[5]
Troubleshooting Guide: Peak Tailing for this compound
This guide addresses the common causes of peak tailing in the reversed-phase HPLC analysis of this compound and provides systematic solutions.
Issue 1: Peak tailing observed specifically for this compound or other basic impurities.
Cause: This is often due to secondary interactions between the basic functional groups of the analyte and acidic silanol (B1196071) groups on the surface of the silica-based stationary phase.[3][4][5][6][7] These interactions create an additional retention mechanism that leads to peak tailing.[4][5]
Solutions:
-
Optimize Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) can suppress the ionization of silanol groups, thereby minimizing secondary interactions.[5][6][8] This is a very effective strategy for improving the peak shape of basic compounds.[5][6]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol groups and improve peak symmetry.[6][9]
-
Use a Sacrificial Base: Adding a small amount of a basic compound, like triethylamine (B128534) (TEA), to the mobile phase can neutralize the active silanol sites.[6]
-
Select an Appropriate Column:
-
End-capped Columns: Use columns that are "end-capped," a process that chemically derivatizes most of the residual silanol groups.[3][5]
-
Modern Silica (B1680970) Columns: Newer, high-purity silica columns (Type B) have a lower concentration of acidic silanol groups and trace metals, which can also contribute to tailing.[4]
-
Alternative Stationary Phases: Consider columns with polar-embedded or polar-endcapped phases that provide shielding for basic compounds.[3]
-
Issue 2: Peak tailing is observed for all peaks in the chromatogram.
Cause: This is typically indicative of a system-wide issue rather than a specific chemical interaction. Potential causes include extra-column volume, column degradation, or improper sample solvent.
Solutions:
-
Minimize Extra-Column Volume:
-
Check for Column Voids or Contamination:
-
A void at the head of the column can cause band broadening and tailing.[8] This can sometimes be rectified by reversing and flushing the column, but replacement is often necessary.[10]
-
Contamination of the column inlet frit can also lead to poor peak shape. Back-flushing the column or replacing the frit may resolve the issue.[11]
-
-
Ensure Sample Solvent Compatibility: The sample solvent should be of similar or weaker strength than the mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.[9][12]
Experimental Protocols
Example HPLC Method for Calcipotriol and its Impurities
This protocol is a representative method for the analysis of Calcipotriol and its related substances.
| Parameter | Specification |
| Column | C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase | Component A: Water:Methanol:THF (70:25:5 v/v/v)Component B: Acetonitrile:Water:THF (90:5:5 v/v/v) |
| Gradient | A time-based gradient program should be used to achieve separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 264 nm for Calcipotriol and its impurities.[][13][14][15] |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile:Water (95:5 v/v)[] |
Note: This is an example protocol. The specific gradient program and other parameters may need to be optimized for your specific instrument and separation requirements.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in HPLC analysis.
Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.
References
- 1. allmpus.com [allmpus.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. it.restek.com [it.restek.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 10. bvchroma.com [bvchroma.com]
- 11. agilent.com [agilent.com]
- 12. uhplcs.com [uhplcs.com]
- 13. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 14. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D 3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for Calcipotriol Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Calcipotriol (B1668217) and its isomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting mobile phase for the separation of Calcipotriol and its related compounds?
A good starting point for developing a separation method for Calcipotriol is a reversed-phase HPLC method using a C18 column. A common mobile phase consists of a mixture of methanol (B129727) and water, for instance in an 80:20 (v/v) ratio.[1][2] Another successful combination reported is a mixture of methanol, acetonitrile (B52724), and water in a 67:23:10 (v/v/v) ratio, which has been shown to separate Calcipotriol from cholecalciferol (Vitamin D3) and calcitriol (B1668218) (1,25-dihydroxyvitamin D3) within 18 minutes.[2][3]
Q2: How can I improve the resolution between Calcipotriol and its isomers?
Improving resolution often requires adjusting the mobile phase composition.[4] You can systematically modify the solvent ratios to optimize polarity.[4] For instance, if you are using a methanol:water mobile phase, you can try altering the proportion of methanol by ±5% to observe the effect on separation.[1] If adjusting the solvent ratio is insufficient, consider switching the organic solvent (e.g., from methanol to acetonitrile) or using a ternary mixture (e.g., methanol, acetonitrile, and water).[2][3] Gradient elution, where the mobile phase composition is changed during the run, can also significantly improve the separation of complex mixtures.[5][6]
Q3: What is the significance of pH in the mobile phase for Calcipotriol analysis?
The pH of the mobile phase is a critical parameter, especially for ionizable compounds, as it influences their ionization state and, consequently, their retention and peak shape.[4][7] For Calcipotriol and its analogues, which are sensitive to acidic conditions, maintaining a stable pH is important for reproducibility. The use of buffers can help maintain a constant pH throughout the analysis, leading to more consistent and reliable results.[4][7]
Q4: I am observing peak tailing in my chromatogram. What are the possible causes and solutions?
Peak tailing can be caused by several factors, including column contamination, interactions between the analyte and active sites on the stationary phase, or a mismatch between the injection solvent and the mobile phase. To address this, ensure your sample is fully dissolved in a solvent that is of equal or lesser strength than your mobile phase.[8] Column washing with a strong solvent can help remove contaminants.[8][9] If the problem persists, it might indicate degradation of the column, which may require replacement.
Q5: My retention times are drifting between injections. What should I do?
Fluctuating retention times are often due to an inconsistent mobile phase composition or a column that has not been properly equilibrated.[10] If you are mixing solvents online, ensure the pump is functioning correctly.[10] It is also crucial to allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run; 5 to 10 column volumes are typically sufficient for reversed-phase chromatography.[10] Changes in column temperature can also affect retention times, so maintaining a constant column temperature is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution | Mobile phase composition is not optimal. | - Adjust the ratio of organic solvent to water.[1] - Try a different organic solvent (e.g., acetonitrile instead of methanol).[2] - Consider a ternary solvent mixture (e.g., methanol:acetonitrile:water).[2][3] - Implement a gradient elution program.[5] |
| High Backpressure | - Plugged column frit. - Column contamination. - Precipitation of buffer in the mobile phase. | - Back-flush the column.[8][9] - Wash the column with a series of strong solvents.[8] - Ensure the buffer concentration is soluble in the organic solvent mixture.[7] - Filter the mobile phase and sample. |
| Peak Tailing | - Column overload. - Secondary interactions with the stationary phase. - Injection solvent is stronger than the mobile phase. | - Reduce the injection volume or sample concentration. - Use a mobile phase with a pH that suppresses the ionization of the analytes. - Dissolve the sample in the mobile phase or a weaker solvent.[8] |
| Inconsistent Retention Times | - Inaccurate mobile phase preparation. - Insufficient column equilibration. - Fluctuations in column temperature. | - Prepare the mobile phase accurately and degas it properly. - Equilibrate the column for a sufficient time before injection.[10] - Use a column thermostat to maintain a constant temperature. |
| Ghost Peaks | - Contaminants in the mobile phase or from the injector. - Carryover from a previous injection. | - Use high-purity HPLC-grade solvents. - Flush the injector and sample loop. - Run a blank gradient to identify the source of contamination. |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Calcipotriol Analysis
This protocol is based on a commonly used method for the analysis of Calcipotriol.[1][2]
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 264 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
2. Mobile Phase Preparation:
-
Measure 800 mL of HPLC-grade methanol and 200 mL of HPLC-grade water.
-
Combine the solvents in a clean, appropriate container.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.
3. Standard Solution Preparation:
-
Accurately weigh a suitable amount of Calcipotriol reference standard.
-
Dissolve the standard in the mobile phase to prepare a stock solution.
-
Perform serial dilutions from the stock solution to prepare working standards of desired concentrations.
4. Sample Preparation (for Ointment):
-
Accurately weigh an amount of ointment containing Calcipotriol.
-
Transfer to a suitable flask and add methanol.
-
Gently heat (50-55 °C) to melt the ointment base and facilitate extraction.[1]
-
Allow to cool to room temperature and then filter the solution to remove excipients.[1]
-
Repeat the extraction process to ensure complete recovery.[1]
-
Dilute the filtered extract with the mobile phase to a suitable concentration for analysis.
5. System Suitability:
-
Before sample analysis, perform at least five replicate injections of a standard solution.
-
Calculate the relative standard deviation (RSD) for retention time, peak area, and tailing factor. The %RSD should typically be less than 2%.
6. Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Quantify the amount of Calcipotriol in the sample by comparing its peak area to that of the standard.
Protocol 2: Gradient RP-HPLC Method for Separation of Calcipotriol and its Impurities
This protocol is a more advanced method for separating Calcipotriol from its isomers and related impurities.[5]
1. Chromatographic Conditions:
-
Column: RP-C18, 150 mm x 4.6 mm, 2.7 µm particle size.[5]
-
Mobile Phase A: Water:Methanol:THF (70:25:5, v/v/v).[5]
-
Mobile Phase B: Acetonitrile:Water:THF (90:5:5, v/v/v).[5]
-
Flow Rate: Varies according to the gradient program.
-
Detection: UV at 264 nm for Calcipotriol and its isomers.[5]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: 50 °C.[5]
2. Gradient Program:
| Time (min) | Flow (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.1 | 1.0 | 98 | 2 |
| 2.0 | 1.0 | 98 | 2 |
| 15.0 | 1.0 | 70 | 30 |
| 28.0 | 1.0 | 70 | 30 |
| 30.0 | 1.0 | 28 | 72 |
| 50.0 | 1.0 | 28 | 72 |
| 55.0 | 2.0 | 95 | 5 |
| 62.0 | 2.0 | 95 | 5 |
| 65.0 | 1.0 | 8 | 92 |
| 70.0 | 1.0 | 8 | 92 |
3. Mobile Phase and Sample Preparation:
-
Follow the general procedures outlined in Protocol 1, ensuring the use of high-purity solvents and proper degassing. The diluent for sample and standard preparation should be Acetonitrile:Water (95:5, v/v).[5]
Data and Methodologies at a Glance
Table 1: Summary of Mobile Phases for Calcipotriol Separation
| Mobile Phase Composition | Mode | Column | Key Separations | Reference |
| Methanol:Water (80:20, v/v) | Isocratic | C18 | Calcipotriol from excipients | [1][2] |
| Methanol:Water (85:15, v/v) | Isocratic | C18 | Calcipotriol and Prednicarbate | |
| Methanol:Acetonitrile:Water (67:23:10, v/v) | Isocratic | RP18 | Calcipotriol, Cholecalciferol, Calcitriol | [2][3] |
| Acetonitrile:Water (53:47, v/v) | Isocratic | C18 | Calcipotriol from photodegradation products | |
| A: Water:MeOH:THF (70:25:5) B: ACN:Water:THF (90:5:5) | Gradient | RP-C18 | Calcipotriol isomers and other impurities | [5] |
Visualized Workflows
Caption: A workflow for systematic mobile phase optimization.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. rjptonline.org [rjptonline.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. scirp.org [scirp.org]
- 6. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 7. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Analysis of Calcipotriol and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analytical separation of Calcipotriol (B1668217) and its impurities, with a particular focus on potential co-elution issues involving Calcipotriol Impurity C.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Calcipotriol?
A1: Calcipotriol, a synthetic vitamin D derivative, can have several impurities that arise during synthesis or degradation.[] Common process-related impurities and degradation products include various isomers and byproducts.[] Known impurities that are often monitored include Calcipotriol Impurity B, Impurity C, Impurity D, and Pre-Calcipotriol.[2][3][4]
Q2: Why is the separation of Calcipotriol and its impurities challenging?
A2: The impurities of Calcipotriol often have very similar chemical structures to the active pharmaceutical ingredient (API) and to each other.[] This structural similarity can lead to similar retention behaviors in chromatographic systems, making their separation and accurate quantification difficult, and potentially leading to co-elution.
Q3: What is this compound?
A3: Calcipotriol EP Impurity C is a known related substance of Calcipotriol.[5][6] Its chemical name is (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[5][6]
Q4: Under what conditions does Calcipotriol degrade?
A4: Calcipotriol is susceptible to degradation under various stress conditions. Forced degradation studies have shown that it degrades when exposed to acid hydrolysis, base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolytic exposure (UV light).[][7]
Troubleshooting Guide: Co-elution Issues
Issue: Poor resolution or co-elution of this compound with other impurities or the main peak.
This guide provides a systematic approach to troubleshoot and resolve co-elution problems during the HPLC or UPLC analysis of Calcipotriol and its impurities.
Logical Workflow for Troubleshooting Co-elution
Caption: Troubleshooting workflow for HPLC/UPLC co-elution.
Step 1: Review and Implement a Validated Method
Before making significant changes, ensure your current method is robust. Several validated HPLC and UPLC methods have been published for the successful separation of Calcipotriol and its impurities, including Impurity C.
Experimental Protocol 1: RP-HPLC Method for Calcipotriol and Impurities
This method has been shown to separate Calcipotriol, Impurity B, Impurity C, Impurity D, and Pre-Calcipotriol.[2][4]
-
Mobile Phase:
-
Component A: Water:Methanol (B129727):THF (70:25:5 v/v/v).[][2]
-
Component B: Acetonitrile (B52724):Water:THF (90:5:5 v/v/v).[][2]
-
-
Detection Wavelength: 264 nm for Calcipotriol and its impurities.[][4]
-
Injection Volume: 20 µL.[][2]
-
Gradient Program: A gradient elution is utilized (specific gradient conditions can be found in the cited literature).
Experimental Protocol 2: UPLC Method for Calcipotriol and Betamethasone
A UPLC method can offer higher resolution and faster analysis times.
-
Column: Dikma Endeversil C18 ODS (2.1 × 50 mm, 1.8 µm).[8]
-
Mobile Phase: Ethanol and potassium dihydrogen phosphate (B84403) buffer (pH 3.0) (51:49 v/v).[8]
-
Flow Rate: 0.31 mL/min.[8]
-
Detection Wavelength: 254 nm.[8]
Data Presentation: Comparison of Chromatographic Conditions
| Parameter | Experimental Protocol 1 (RP-HPLC) | Experimental Protocol 2 (UPLC) |
| Technique | HPLC | UPLC |
| Column Chemistry | RP-C18 | C18 ODS |
| Column Dimensions | 150 x 4.6 mm, 2.7 µm | 50 x 2.1 mm, 1.8 µm |
| Mobile Phase | Gradient of Water/MeOH/THF and ACN/Water/THF | Isocratic Ethanol/Phosphate Buffer (pH 3.0) |
| Temperature | 50°C | Not specified |
| Detection | 264 nm | 254 nm |
Step 2: Systematic Troubleshooting if Co-elution Persists
If you have implemented a validated method and still face co-elution, consider the following adjustments systematically.
Workflow for Method Optimization
Caption: Systematic workflow for chromatographic method optimization.
a) Modify the Mobile Phase
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will generally increase retention times and can improve the separation of closely eluting peaks.[9] Try making small, incremental changes to the gradient or isocratic composition.
-
Change the Organic Modifier: Switching from acetonitrile (ACN) to methanol (MeOH) or vice versa can alter the selectivity of the separation.[9] Methanol is a protic solvent and can have different interactions with the analytes and stationary phase compared to the aprotic acetonitrile.[10]
-
Adjust pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[9] This is generally less impactful for non-ionizable molecules like Calcipotriol and its impurities but can be considered if other options fail.
b) Evaluate the Stationary Phase (Column)
-
Change Column Chemistry: If modifying the mobile phase is insufficient, a column with a different stationary phase may be required. Consider a column with a different ligand (e.g., Phenyl-Hexyl) or a different end-capping to provide alternative selectivity.
-
Increase Column Length or Decrease Particle Size: A longer column or a column with a smaller particle size (as in UPLC) will provide higher theoretical plates and thus better resolution.[9]
c) Adjust Instrument Parameters
-
Optimize Column Temperature: Temperature can affect the selectivity of a separation.[9] Experiment with temperatures within the stable range of your column (e.g., in 5°C increments) to see if resolution improves. Lowering the temperature can increase retention and may improve resolution, while increasing it can sometimes improve peak shape.[9]
-
Decrease Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, although it will also increase the run time.
By following this structured approach, from implementing a validated method to systematically troubleshooting co-elution issues, researchers can achieve a robust and reliable separation of this compound from other related substances.
References
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. scirp.org [scirp.org]
- 5. allmpus.com [allmpus.com]
- 6. Calcipotriol EP Impurity C | CymitQuimica [cymitquimica.com]
- 7. Topical calcitriol is degraded by ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Calcipotriol Impurity C in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Calcipotriol Impurity C in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as (5E)-Calcipotriol or Calcipotriene Related Compound C, is a related substance of the active pharmaceutical ingredient Calcipotriol.[1][2][3] Its chemical name is (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[3][4] It is crucial to monitor and control this impurity during drug development and manufacturing to ensure the safety and efficacy of the final product.[]
Q2: In which solvents is this compound soluble?
Based on available data, this compound is soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO).[4] For in-vitro studies, DMSO is a common solvent, with solubility reported to be ≥ 100 mg/mL.[6]
Q3: What are the recommended storage conditions for this compound solutions?
When dissolved in a solvent, it is recommended to store solutions of this compound at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6] All solutions should be protected from light and stored under an inert atmosphere, such as nitrogen, to minimize degradation.[6]
Q4: How stable is this compound in solution at room temperature?
Q5: What are the main degradation pathways for Calcipotriol and its impurities?
Forced degradation studies on Calcipotriol have shown that it is susceptible to degradation under acidic, basic, oxidative, photolytic (light), and thermal stress conditions.[][9] The primary degradation pathways include isomerization and oxidation.[][10] Therefore, it is critical to protect solutions of this compound from these conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram | Degradation of Impurity C in the prepared solution. | Prepare solutions fresh before use. Avoid prolonged storage at room temperature. Ensure the solvent is of high purity and degassed. Protect the solution from light by using amber vials. |
| Inconsistent analytical results | Instability of the sample in the autosampler. | Use a cooled autosampler set to a low temperature (e.g., 4°C). Limit the time the sample resides in the autosampler before injection. |
| Isomerization of the impurity in solution. | Calcipotriol and its isomers can undergo reversible isomerization in solution, which can be influenced by temperature and time.[11] Analyze samples promptly after preparation and maintain consistent temperature conditions. | |
| Low recovery of the impurity | Adsorption to container surfaces. | Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption. |
| Degradation during sample preparation. | Minimize exposure to heat and light during all sample preparation steps. Work in a well-ventilated area and consider purging with an inert gas. |
Data Summary
The following table summarizes the available solubility and storage information for this compound. Note that quantitative stability data over time in different solvents is limited in published literature.
| Solvent | Solubility | Recommended Storage (in solution) | Notes |
| DMSO | ≥ 100 mg/mL[6] | -80°C (6 months), -20°C (1 month)[6] | Protect from light, store under nitrogen.[6] |
| Methanol (MeOH) | Soluble (exact concentration not specified)[4] | -80°C (6 months), -20°C (1 month) | Protect from light, store under nitrogen.[6] The parent compound, calcipotriol, is known to undergo photodegradation in methanol.[10] |
| Acetonitrile (ACN) | Used as a component of the mobile phase in HPLC, suggesting solubility.[][9] | No specific data available. Best practice is to follow the recommendations for other solvents (store cold, protected from light, and use promptly). | A diluent of ACN:water (95:5 v/v) has been used for extraction.[] |
| Ethanol (B145695) | The parent compound, calcipotriol, is soluble at approximately 50 mg/mL.[8] | No specific data available for Impurity C. For calcipotriol, aqueous solutions made from an ethanol stock are not recommended for storage longer than one day.[8] | Purge with an inert gas is recommended when preparing stock solutions.[8] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Calcipotriol and its Impurities
This protocol is adapted from published methods and is suitable for assessing the stability of this compound.[][9]
1. Chromatographic Conditions:
-
Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size[9]
-
Column Temperature: 50°C[9]
-
Mobile Phase: A gradient mixture of water, methanol, acetonitrile, and tetrahydrofuran.[9]
-
Detection: UV at 264 nm[9]
-
Injection Volume: 20 µL[]
-
Diluent: Acetonitrile:Water (95:5 v/v)[]
2. Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).
-
Protect the solution from light using an amber volumetric flask.
3. Sample Preparation for Stability Study:
-
Prepare solutions of this compound in the solvents to be tested (e.g., Methanol, Acetonitrile, DMSO) at a known concentration.
-
Store the solutions under the desired conditions (e.g., room temperature, 40°C, protected from light, exposed to light).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Dilute the aliquot with the diluent to a suitable concentration for HPLC analysis.
4. Analysis:
-
Inject the prepared samples and a freshly prepared standard solution into the HPLC system.
-
Monitor the peak area of this compound and any new peaks that appear.
-
Calculate the percentage of Impurity C remaining at each time point relative to the initial time point (T=0).
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Calcipotriol EP Impurity C | CymitQuimica [cymitquimica.com]
- 3. Calcipotriol EP Impurity C | 113082-99-8 [chemicea.com]
- 4. allmpus.com [allmpus.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. rjptonline.org [rjptonline.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 10. mdpi.com [mdpi.com]
- 11. scirp.org [scirp.org]
Improving resolution between Calcipotriol and Impurity C in chromatography
Technical Support Center: Calcipotriol (B1668217) Chromatography
Welcome to the Technical Support Center for Calcipotriol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the chromatographic separation of Calcipotriol and its impurities, with a special focus on improving the resolution of Impurity C.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the chromatographic analysis of Calcipotriol?
A1: The primary challenges in Calcipotriol analysis include:
-
Achieving adequate resolution between Calcipotriol and its closely related impurities, particularly its stereoisomers like Impurity C (also known as (5E)-Calcipotriol) and Pre-Calcipotriol.[1][2]
-
Managing the on-column conversion of Calcipotriol to Pre-Calcipotriol, which is a reversible isomerization influenced by temperature and time.[1]
-
Dealing with photodegradation and thermal instability of Calcipotriol, which can lead to the formation of various degradation products.[][4]
-
Developing a single method that can separate impurities of Calcipotriol as well as those from other active pharmaceutical ingredients (APIs) in combination products, such as betamethasone (B1666872) dipropionate.[1][5][6]
Q2: Which type of chromatography is most effective for separating Calcipotriol and Impurity C?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed and effective technique for the separation of Calcipotriol and its impurities, including Impurity C.[1][5][6][7] C18 and C8 columns are frequently used stationary phases that provide good selectivity for this separation.[1][][7][8]
Q3: Why is the resolution between Calcipotriol and Pre-Calcipotriol also important when focusing on Impurity C?
A3: Pre-Calcipotriol is an isomer of Calcipotriol that can form in solution, and its peak can be close to or interfere with other impurity peaks, including Impurity C.[1] Ensuring a good resolution between Calcipotriol and Pre-Calcipotriol is often a system suitability requirement to demonstrate the method's ability to separate closely related isomers, which in turn indicates a higher likelihood of resolving other critical pairs like Calcipotriol and Impurity C.[1]
Troubleshooting Guide: Improving Resolution Between Calcipotriol and Impurity C
Poor resolution between Calcipotriol and Impurity C is a common issue. This guide provides a systematic approach to troubleshoot and enhance the separation.
Initial Assessment
Before making significant changes, verify the following:
-
System Suitability: Ensure that your system suitability parameters (e.g., resolution between a known critical pair like Calcipotriol and Pre-Calcipotriol, peak asymmetry, and theoretical plates) are met.[1]
-
Column Health: Check the column's performance history. A decline in performance might indicate a contaminated or aged column that needs to be cleaned or replaced.
-
Sample Preparation: Confirm that the sample and standards are correctly prepared and that the diluent is compatible with the mobile phase to avoid peak distortion.[]
Troubleshooting Workflow
If the initial assessment does not resolve the issue, follow the workflow below. This workflow is also represented by the flowchart in Figure 1.
digraph "Troubleshooting_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
start [label="Start: Poor Resolution\n(Calcipotriol & Impurity C)", fillcolor="#F1F3F4", fontcolor="#202124"];
check_system [label="1. Verify System Suitability\n& Column Health", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
adjust_mobile_phase [label="2. Optimize Mobile Phase\nComposition", fillcolor="#4285F4", fontcolor="#FFFFFF"];
adjust_gradient [label="3. Modify Gradient Profile", fillcolor="#4285F4", fontcolor="#FFFFFF"];
adjust_temp [label="4. Adjust Column\nTemperature", fillcolor="#4285F4", fontcolor="#FFFFFF"];
adjust_flow [label="5. Lower Flow Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
change_column [label="6. Change Stationary Phase\n(e.g., different chemistry or particle size)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
end_success [label="Resolution Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
end_fail [label="Consult Further\n(e.g., Method Development Specialist)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
start -> check_system;
check_system -> adjust_mobile_phase [label=" Fails / Needs Improvement "];
check_system -> end_success [label=" Passes "];
adjust_mobile_phase -> adjust_gradient [label=" Minor Improvement "];
adjust_gradient -> adjust_temp [label=" Minor Improvement "];
adjust_temp -> adjust_flow [label=" Minor Improvement "];
adjust_flow -> change_column [label=" Still Unresolved "];
adjust_mobile_phase -> end_success [label=" Resolved "];
adjust_gradient -> end_success [label=" Resolved "];
adjust_temp -> end_success [label=" Resolved "];
adjust_flow -> end_success [label=" Resolved "];
change_column -> end_success [label=" Resolved "];
change_column -> end_fail [label=" Unresolved "];
}
Figure 2: Relationship between experimental parameters and chromatographic resolution.
References
- 1. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 2. Method for detecting procalcipotriol, impurity C and impurity D in calcipotriol ointment - Eureka | Patsnap [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. scirp.org [scirp.org]
- 6. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D 3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene | Semantic Scholar [semanticscholar.org]
- 7. rjptonline.org [rjptonline.org]
- 8. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calcipotriol Degradation and Impurity C Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Calcipotriol, with a specific focus on the formation of Impurity C.
Frequently Asked Questions (FAQs)
Q1: What is Calcipotriol Impurity C and why is it important to monitor?
This compound is a degradation product of Calcipotriol, identified as its (5E,7E)-isomer. The chemical name for Impurity C is (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[1][2] Monitoring and controlling this impurity is crucial as the change in the stereochemistry of the double bonds can potentially impact the therapeutic efficacy and safety profile of the drug product. Regulatory agencies require the identification and quantification of impurities to ensure product quality and patient safety.
Q2: What are the primary degradation pathways that lead to the formation of this compound?
The formation of Impurity C from Calcipotriol primarily occurs through isomerization of the conjugated triene system, specifically the conversion of the 5Z and 7E double bonds to a 5E, 7E configuration. This isomerization is predominantly induced by exposure to heat (thermal degradation) and light (photodegradation).[][4]
Q3: Under which conditions is Calcipotriol most susceptible to degradation leading to Impurity C?
Calcipotriol is highly sensitive to both thermal and photolytic stress.[][5] Forced degradation studies have shown that significant degradation occurs when Calcipotriol is exposed to elevated temperatures and high-intensity light, particularly UV radiation.[][4] While acidic, basic, and oxidative conditions also lead to degradation, isomerization to Impurity C is most directly linked to heat and light exposure.
Q4: Are there other significant degradation products of Calcipotriol I should be aware of?
Yes, besides Impurity C, other notable degradation products include:
-
Pre-Calcipotriol: A reversible isomer formed upon dissolution and influenced by temperature.[4]
-
Impurity B: A cis/trans isomer at the C-7 position.[4]
-
Oxidation products are formed under oxidative stress (e.g., exposure to hydrogen peroxide).[]
-
Hydrolytic degradation products can form in acidic and basic conditions.[]
A robust stability-indicating analytical method should be able to separate Calcipotriol from all potential impurities.[6]
Troubleshooting Guide
Issue 1: Unexpectedly high levels of Impurity C are detected in my Calcipotriol sample.
| Potential Cause | Troubleshooting Step |
| Inadequate protection from light | Store Calcipotriol raw material and formulated products in light-resistant containers. Conduct all experimental manipulations under amber or low-actinic light. |
| Elevated storage or processing temperature | Ensure storage conditions are maintained as recommended (typically refrigerated). Avoid exposing the sample to high temperatures during sample preparation and analysis. |
| Inappropriate solvent selection | Certain solvents can promote photodegradation. Evaluate the photostability of Calcipotriol in your chosen solvent system. |
| Contamination of reagents | Ensure all reagents and solvents are of high purity and free from contaminants that could catalyze degradation. |
Issue 2: My analytical method is not adequately separating Calcipotriol from Impurity C.
| Potential Cause | Troubleshooting Step |
| Suboptimal HPLC column | A high-resolution reversed-phase C18 column is often suitable.[6] Consider a column with a different selectivity if co-elution persists. |
| Inadequate mobile phase composition | Optimize the mobile phase composition, particularly the organic modifier and aqueous phase ratio. A gradient elution may be necessary to achieve optimal separation of all isomers.[6] |
| Incorrect detection wavelength | The UV detection wavelength should be set at the absorption maximum of Calcipotriol and its impurities, which is typically around 264 nm.[6] |
| Column temperature | The column temperature can influence selectivity. Investigate the effect of varying the column temperature (e.g., between 25°C and 40°C) on the resolution. |
Quantitative Data from Forced Degradation Studies
The following table summarizes typical results from forced degradation studies on Calcipotriol, highlighting the conditions that can lead to the formation of Impurity C and other degradation products. The percentages represent the amount of degraded drug or the amount of a specific impurity formed and are illustrative of what can be observed in such studies.
| Stress Condition | Parameters | % Degradation of Calcipotriol | Key Degradation Products Formed |
| Acid Hydrolysis | 0.01N HCl, Room Temperature, 5 min | Significant | Hydrolytic degradants |
| Base Hydrolysis | 0.005N NaOH, Room Temperature, 5 min | Significant | Hydrolytic degradants |
| Oxidation | 3% H₂O₂, 70°C, 10 min | Significant | Oxidative degradants |
| Thermal Degradation | 60°C, 2 hours | Considerable | Impurity C , Pre-Calcipotriol |
| Photodegradation | 1.2 million lux hours, 200 Wh/m² UV | Considerable | Impurity C , other photo-isomers |
Note: "Significant" and "Considerable" are based on qualitative descriptions found in the literature.[] Quantitative values can vary depending on the exact experimental setup.
Experimental Protocols
Protocol 1: Forced Degradation of Calcipotriol
Objective: To induce the degradation of Calcipotriol under various stress conditions to identify and quantify degradation products, including Impurity C.
Materials:
-
Calcipotriol reference standard
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Calcipotriol in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.02N HCl.
-
Keep the solution at room temperature for 5 minutes.
-
Neutralize the solution with an equivalent amount of 0.02N NaOH.
-
Dilute to a final concentration of approximately 50 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.01N NaOH.
-
Keep the solution at room temperature for 5 minutes.
-
Neutralize the solution with an equivalent amount of 0.01N HCl.
-
Dilute to a final concentration of approximately 50 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.
-
Heat the solution at 70°C for 10 minutes.
-
Dilute to a final concentration of approximately 50 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of Calcipotriol in an oven at 60°C for 2 hours.
-
After exposure, dissolve the sample in methanol and dilute to a final concentration of approximately 50 µg/mL with the mobile phase.
-
-
Photodegradation:
-
Expose a solution of Calcipotriol (e.g., 50 µg/mL in methanol) in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[7]
-
A control sample should be wrapped in aluminum foil to protect it from light and placed alongside the exposed sample.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Calcipotriol and Impurity C
Objective: To separate and quantify Calcipotriol and its degradation products, including Impurity C.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 264 nm |
| Injection Volume | 20 µL |
Note: The mobile phase composition and gradient profile should be optimized to achieve adequate separation of Calcipotriol, Impurity C, and other potential degradation products.
Visualizations
References
- 1. Calcipotriol EP impurity C | CAS No- 113082-99-8 | Simson Pharma Limited [simsonpharma.com]
- 2. iagim.org [iagim.org]
- 4. mdpi.com [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Analysis of Calcipotriol and Its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of Calcipotriol (B1668217) and its impurities during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for Calcipotriol during analysis?
A1: Calcipotriol is a synthetic vitamin D derivative that is susceptible to degradation under various conditions.[] The primary degradation pathways include:
-
Isomerization: Formation of pre-Calcipotriol, a reversible process that occurs when Calcipotriol is dissolved and is influenced by temperature.[2][3]
-
Hydrolysis: Degradation in the presence of acids and bases.[]
-
Oxidation: Degradation upon exposure to oxidizing agents like hydrogen peroxide.[]
-
Photodegradation: Degradation when exposed to light.[][4]
-
Thermal Degradation: Degradation at elevated temperatures.[]
Q2: An unexpected peak is appearing close to my main Calcipotriol peak. What could it be?
A2: A common issue in Calcipotriol analysis is the appearance of an isomeric impurity known as pre-Calcipotriol.[2][3] This isomer can form in solution and its formation is influenced by temperature.[2][3] The peak for pre-Calcipotriol typically has a maximum UV absorption (λmax) at around 260 nm, which is slightly different from Calcipotriol and its other related impurities (264 nm to 274 nm).[][2]
Q3: How can I prevent the on-column conversion of Calcipotriol to pre-Calcipotriol?
A3: To minimize the on-column formation of pre-Calcipotriol, consider the following:
-
Temperature Control: Maintaining a consistent and optimized column temperature is crucial. A study has shown successful separation at 50°C.[][2][3]
-
Mobile Phase Optimization: The composition of the mobile phase can influence the equilibrium between Calcipotriol and pre-Calcipotriol. Experiment with different solvent ratios (e.g., water, methanol, acetonitrile, THF) to achieve the best separation and minimize isomerization.[][2][3]
-
Acidic Mobile Phase: The use of an acidic mobile phase, for instance, by adding 0.1% acetic acid, has been shown to potentially stabilize the compound and reduce on-column degradation.[5]
Q4: My Calcipotriol peak area is inconsistent and lower than expected. What could be the cause?
A4: A loss of Calcipotriol signal can be attributed to on-column degradation. Calcipotriol is sensitive to the stationary phase. If you observe a noisy baseline or a significant decrease in the main peak area, it could indicate degradation on the column.[5] Consider using a high-coverage C18 column, which has been shown to reduce this degradation.[5] Additionally, ensure proper sample preparation and storage to prevent degradation before injection.[]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of Calcipotriol and its impurities.
| Issue | Possible Cause | Recommended Solution |
| Appearance of a new peak before the main Calcipotriol peak | Formation of the pre-Calcipotriol isomer. | Confirm the identity of the peak by checking its UV spectrum (λmax ~260 nm).[][2] To minimize its formation, control the column temperature and consider adjusting the mobile phase composition.[][2][3] |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. Methanol has been shown to provide better separation and peak shape for Calcipotriol compared to acetonitrile.[6] Adjusting the pH of the mobile phase with a buffer (e.g., phosphate (B84403) buffer) can also improve peak symmetry.[7] |
| Significant loss of Calcipotriol peak area | On-column degradation. | Try using a different stationary phase, such as a high-coverage C18 column.[5] Alternatively, adding a small amount of acid (e.g., 0.1% acetic acid) to the mobile phase may help stabilize the analyte on-column.[5] |
| Baseline noise or drift | Contaminated mobile phase or column. | Filter all mobile phase components through a 0.45 µm membrane filter and degas them before use.[8] If the problem persists, flush the column with a strong solvent. |
| Inconsistent retention times | Fluctuations in temperature or mobile phase composition. | Use a column oven to maintain a stable temperature.[][2][3] Ensure the mobile phase is well-mixed and delivered consistently by the HPLC pump. |
Experimental Protocols
HPLC Method for Separation of Calcipotriol and its Impurities
This protocol is based on a stability-indicating RP-HPLC method.[2][3]
-
Mobile Phase: A gradient elution using a mixture of water, methanol, acetonitrile, and tetrahydrofuran.[2][3]
-
Component A: Water:Methanol:THF (70:25:5 v/v/v)[]
-
Component B: Acetonitrile:Water:THF (90:5:5 v/v/v)[]
-
-
Detection: UV detection at 264 nm for Calcipotriol and its impurities, and 240 nm for other compounds if present (e.g., Betamethasone dipropionate).[2][3]
-
Injection Volume: 20 µL.[]
-
Diluent: Acetonitrile:Water (95:5 v/v).[]
Forced Degradation Study Protocol
To understand the stability of Calcipotriol, forced degradation studies can be performed under various stress conditions.[]
-
Acid Hydrolysis: 0.01N HCl at room temperature for 5 minutes.[]
-
Base Hydrolysis: 0.005N NaOH at room temperature for 5 minutes.[]
-
Oxidative Degradation: 3% H₂O₂ at 70°C for 10 minutes.[]
-
Thermal Degradation: 60°C for 2 hours.[]
-
Photolytic Degradation: Exposure to 1.2 million lux hours and 200 wh/m² UV light.[]
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC methods used in Calcipotriol analysis.
Table 1: Linearity and Range
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Calcipotriol | 0.5 - 2.5 | > 0.999 | [6] |
| Calcipotriol | 10 - 50 | 0.999 | [8] |
| Calcipotriol | 0.15 (from LoQ) | Not specified | [9] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Calcipotriol | 0.002 | 0.006 | [2][3] |
| Calcipotriol | 0.04 | 0.12 | [7] |
Visualizations
References
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 3. scirp.org [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. veterinaria.org [veterinaria.org]
- 9. file.scirp.org [file.scirp.org]
Addressing matrix effects in LC-MS/MS analysis of Calcipotriol Impurity C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Calcipotriol (B1668217) Impurity C.
Troubleshooting Guide
Q1: My signal intensity for Calcipotriol Impurity C is low and inconsistent when analyzing biological samples. What is the likely cause?
Low and inconsistent signal intensity for this compound in biological matrices is often a primary indicator of matrix effects, specifically ion suppression.[1][2] Co-eluting endogenous components from the sample matrix, such as phospholipids (B1166683) and salts, can interfere with the ionization of this compound in the mass spectrometer's ion source.[3][4] This interference leads to a suppressed and variable signal, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[5][6]
Q2: How can I confirm that matrix effects are the cause of my analytical issues with this compound?
To quantitatively assess the presence and extent of matrix effects, a post-extraction spike experiment is recommended.[4][7] This experiment helps to determine if the matrix is suppressing or enhancing the signal of your analyte.
The matrix effect can be calculated using the following formula: Matrix Effect (%) = (B / A) * 100 Where:
-
A is the peak area of the analyte in a neat solution (e.g., methanol (B129727) or mobile phase).
-
B is the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration.[8]
A value close to 100% indicates minimal matrix effect. A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.[6][8] Regulatory guidelines, such as those from the EMA, suggest that the coefficient of variation (CV) of the internal standard-normalized matrix factor calculated from at least six different lots of matrix should not be greater than 15%.[9]
Q3: My results indicate significant matrix effects. What are the initial steps I should take to mitigate this?
Initial mitigation strategies should focus on improving the sample preparation process and optimizing chromatographic conditions.
-
Enhanced Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before they enter the LC-MS system.[4][5] Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids and other interferences than simple protein precipitation.[10]
-
Chromatographic Separation: Modify your LC method to achieve better separation between this compound and co-eluting matrix components.[6] This could involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry.
Q4: I am still observing matrix effects after improving my sample preparation and chromatography. What other strategies can I employ?
If matrix effects persist, the use of an appropriate internal standard (IS) is crucial for accurate quantification.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a stable isotope-labeled version of this compound is the most effective way to compensate for matrix effects.[6][11][12] A SIL-IS will behave nearly identically to the analyte during sample preparation and ionization, thus correcting for signal variations. A deuterated analog of Calcipotriol, such as Calcipotriol-D4, can be used as an internal standard for Calcipotriol and its related impurities.[13]
-
Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in the same blank biological matrix as your samples can help to compensate for the matrix effect.[14]
Frequently Asked Questions (FAQs)
Q5: What are the most common sources of matrix effects in bioanalytical LC-MS/MS?
In biological matrices such as plasma or serum, the most common sources of interference are phospholipids, salts, and endogenous metabolites.[3][14] Phospholipids are particularly problematic as they are abundant in cell membranes and can co-extract with the analyte, leading to significant ion suppression.
Q6: Can matrix effects lead to ion enhancement instead of suppression?
Yes, while ion suppression is more common, matrix effects can also lead to an increase in signal intensity, known as ion enhancement.[1][8] Both suppression and enhancement are detrimental to data quality as they lead to inaccurate and imprecise results.[3]
Q7: What type of solid-phase extraction (SPE) is best for removing phospholipids?
Several SPE sorbents are designed for effective phospholipid removal. Mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE can be effective for retaining and concentrating basic analytes while removing phospholipids. Additionally, specialized sorbents like HybridSPE®, which use a zirconia-based Lewis acid-base retention mechanism, are highly effective at selectively removing phospholipids.[15]
Q8: Are there any specific LC-MS/MS methods published for Calcipotriol and its impurities?
Yes, several LC-MS/MS methods have been developed for the analysis of Calcipotriol.[][17] A common approach involves using a C18 column with a mobile phase consisting of a mixture of water, methanol, acetonitrile, and tetrahydrofuran (B95107) in a gradient elution.[18][19] These methods can be adapted and optimized for the specific analysis of this compound.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
-
Prepare three sets of samples at low and high concentrations:
-
Set A (Neat Solution): Spike this compound into the final mobile phase or reconstitution solvent.
-
Set B (Post-extraction Spike): Extract at least six different lots of blank biological matrix. Spike this compound into the final, dried, and reconstituted extract.
-
Set C (Pre-extraction Spike): Spike this compound into the blank biological matrix before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for each lot of matrix:
-
MF = Peak Area of Set B / Peak Area of Set A
-
-
Calculate the Internal Standard (IS) Normalized Matrix Factor:
-
IS Normalized MF = MF of Analyte / MF of IS
-
-
Evaluate the results: The coefficient of variation (CV) of the IS-normalized MF from the different matrix lots should be ≤15%.[9]
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
This is a general protocol that can be adapted based on the specific SPE cartridge and analyte properties.
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove polar interferences, followed by a stronger organic solvent to elute phospholipids and other non-polar interferences.
-
Elution: Elute this compound with an appropriate organic solvent mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Quantitative Data Summary
| Parameter | Acceptance Criteria | Purpose |
| Matrix Factor (MF) | Ideally between 0.8 and 1.2 | To quantify the absolute matrix effect (suppression or enhancement). |
| IS-Normalized MF (CV) | ≤ 15% across ≥ 6 matrix lots | To assess the variability of the matrix effect between different sources and the ability of the IS to compensate for it.[9] |
| Recovery (%) | Consistent and reproducible | To evaluate the efficiency of the extraction process. |
Visualizations
Caption: A workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Caption: Comparison of sample preparation techniques for matrix effect reduction.
References
- 1. zefsci.com [zefsci.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. e-b-f.eu [e-b-f.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. veeprho.com [veeprho.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 17. Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 19. scirp.org [scirp.org]
Technical Support Center: Calcipotriol Impurity C Extraction from Ointments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of extraction methods for Calcipotriol (B1668217) Impurity C from ointment formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting Calcipotriol Impurity C from ointments?
A1: The primary challenges stem from the low concentration of Impurity C in the complex ointment matrix. Key difficulties include:
-
Low Recovery: The lipophilic nature of ointment bases can hinder the complete extraction of the analyte.
-
Matrix Effects: Excipients in the ointment can interfere with the analytical method, leading to inaccurate quantification.
-
Co-elution: Structurally similar compounds, including the active pharmaceutical ingredient (API) Calcipotriol and other impurities, may co-elute during chromatographic analysis.[][2]
-
Analyte Instability: Calcipotriol and its impurities can be sensitive to heat, light, and pH, potentially degrading during the extraction process.[]
Q2: Which solvents are most effective for extracting this compound from ointments?
A2: A two-step solvent extraction approach is generally most effective. Initially, a non-polar solvent like n-hexane is used to dissolve the ointment base. Subsequently, a more polar solvent or a solvent mixture is used to extract Calcipotriol and its impurities. The highest recovery is often found with a mixture of acetonitrile (B52724) (ACN) and water (e.g., 95:5 v/v) as the extracting diluent.[3][4] Methanol (B129727) and ethanol (B145695) have also been successfully used.[5][6][7]
Q3: What analytical techniques are suitable for the quantification of this compound?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable method for the separation and quantification of Calcipotriol and its impurities.[2][3][5] Detection is typically performed using a UV detector at a wavelength of approximately 264 nm.[2][5]
Troubleshooting Guide
Issue 1: Low or Inconsistent Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete dispersion of the ointment | Increase sonication time or use a vortex mixer to ensure the ointment is fully dispersed in the initial non-polar solvent (e.g., n-hexane).[2][3] |
| Inefficient extraction from the ointment base | Optimize the solvent system for the extraction step. Experiment with different ratios of polar organic solvents (e.g., acetonitrile, methanol) and water. A diluent of ACN:water (95:5 v/v) has shown high recovery rates.[3][4] |
| Analyte degradation during extraction | Protect the sample from light by using amber-colored volumetric flasks.[2][3] Avoid excessive heat; if heating is necessary to melt the ointment base, use a controlled temperature water bath (e.g., 50-55°C) for a minimal amount of time.[5][7] |
| Insufficient phase separation | After adding the extraction solvent and vortexing, ensure complete separation of the layers by centrifugation at a sufficient speed and duration (e.g., 5000 rpm for 5 minutes).[2][3] |
Issue 2: Poor Chromatographic Resolution (Peak Tailing, Co-elution)
| Possible Cause | Troubleshooting Step |
| Sub-optimal mobile phase composition | Adjust the gradient and/or the solvent composition of the mobile phase. A mobile phase consisting of water, methanol, acetonitrile, and tetrahydrofuran (B95107) in a gradient mode has been shown to separate Calcipotriol and its impurities effectively.[2][3] |
| Inappropriate column selection | Use a high-resolution C18 column. A column with specifications such as 150 x 4.6 mm, 2.7 µm particle size, maintained at 50°C, has been successfully used.[2][3] |
| Matrix interference | Ensure the sample preparation method effectively removes ointment excipients. The initial wash with a non-polar solvent is critical. If interference persists, consider solid-phase extraction (SPE) for sample cleanup. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction using n-Hexane and Acetonitrile/Water
This method is adapted from a validated stability-indicating RP-HPLC method for Calcipotriol and its impurities in an ointment base.[2][3]
-
Sample Preparation: Accurately weigh approximately 2500 mg of the ointment into a 100 mL amber volumetric flask.
-
Ointment Base Dissolution: Add 10 mL of n-hexane and sonicate for 15 minutes to completely disperse the ointment.
-
Analyte Extraction: Add 5 mL of the diluent (Acetonitrile:Water, 95:5 v/v) and mix on a vortex mixer for 5 minutes.
-
Phase Separation: Transfer the mixture to a 50 mL centrifuge tube and centrifuge at 5000 rpm for 5 minutes.
-
Sample Collection: Carefully collect the clear lower layer (aqueous phase) for HPLC analysis.
-
HPLC Analysis: Inject the collected sample into the HPLC system.
Protocol 2: Extraction using Methanol and Heat
This method is a cost-effective approach for the quantitative estimation of Calcipotriol from ointments.[5]
-
Sample Preparation: Weigh 1 g of the ointment and transfer it to a conical flask.
-
Initial Extraction: Add 20 mL of methanol to the flask.
-
Melting and Dispersion: Heat the mixture in a water bath at 50-55°C until the ointment base melts completely, ensuring proper mixing.
-
Cooling and Filtration: Allow the mixture to cool to room temperature and then filter it.
-
Repeated Extraction: Repeat the extraction process two more times using 10 mL of methanol for each extraction to ensure complete recovery.
-
Sample Pooling and Dilution: Combine all the extracts in a volumetric flask and adjust the final volume to 100 mL with methanol.
-
Sonication and Analysis: Sonicate the final solution for 10 minutes before injecting it into the HPLC system.
Data Presentation
Table 1: Comparison of Solvent Systems for Recovery
| Solvent System (Diluent) | Average Recovery of Calcipotriol (%) | Reference |
| Acetonitrile:Water (95:5 v/v) | > 95% | [3][4] |
| Methanol | ~100% | [5] |
| Ethanol | Not specified | [6] |
Note: Data for Impurity C is not explicitly provided in the cited literature, but the recovery of the parent drug, Calcipotriol, is a strong indicator of the extraction efficiency for its structurally similar impurities.
Table 2: Typical HPLC Method Parameters
| Parameter | Specification | Reference |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm | [2][3] |
| Column Temperature | 50°C | [2][3] |
| Mobile Phase A | Water:Methanol:THF (70:25:5 v/v/v) | [][3] |
| Mobile Phase B | Acetonitrile:Water:THF (90:5:5 v/v/v) | [][3] |
| Detection Wavelength | 264 nm | [2][5] |
| Injection Volume | 20 µL | [] |
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Troubleshooting logic for low recovery of Impurity C.
References
- 2. file.scirp.org [file.scirp.org]
- 3. scirp.org [scirp.org]
- 4. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 5. rjptonline.org [rjptonline.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of different HPLC columns for Calcipotriol impurity profiling
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in calcipotriol (B1668217), a synthetic vitamin D3 analogue used in the treatment of psoriasis, is critical for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. The choice of the HPLC column is paramount in achieving the desired separation and resolution of calcipotriol from its related substances, including isomers and degradation products. This guide provides a comparison of different HPLC columns reported in the literature for calcipotriol impurity profiling, supported by experimental data.
Performance Comparison of HPLC Columns
The following table summarizes the performance of various reversed-phase (RP) HPLC columns used for the analysis of calcipotriol and its impurities. The data has been compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
| Column | Dimensions | Particle Size | Mobile Phase | Flow Rate | Temperature | Detection | Analysis Time | Key Separations |
| RP-18 [1][2] | - | - | Methanol:Acetonitrile:Water (67:23:10, v/v/v) | - | - | UV | 18 min | Calcipotriol from cholecalciferol (Vitamin D3) and calcitriol (B1668218) (1,25-dihydroxyvitamin D3).[1][2] |
| Supelco Ascentis Express RP-C18 [3][4] | 150 x 4.6 mm | 2.7 µm | Gradient of Water, Methanol, Acetonitrile, and Tetrahydrofuran | 1.0 - 2.0 mL/min | 50°C | 264 nm (Calcipotriol), 240 nm (Betamethasone dipropionate) | ~70 min | Isomeric impurities of Calcipotriol (including pre-calcipotriol) and impurities of Betamethasone dipropionate.[3][4] |
| Acquity UPLC BEH C18 [5] | 100 x 2.1 mm | 1.7 µm | Gradient of Water/Formic Acid (0.1%) and Acetonitrile/Formic Acid (0.1%) | 0.3 mL/min | 40°C | PDA | 10 min | Calcipotriol from its photodegradation products.[5] |
| Phenomenex Luna C18 [6] | 250 x 4.6 mm | 5 µm | Methanol:Water (80:20, v/v) | 1.0 mL/min | - | 264 nm | Retention time of 8.2 min for Calcipotriol | Calcipotriol in bulk and ointment formulations.[6] |
| Zorbax 300 SB-C18 [7] | 250 x 4.6 mm | 3.5 µm | Methanol:Water (70:30, v/v) | 1.0 mL/min | 25°C | 264 nm | 7.5 min | Calcipotriol from its degradation products, including pre-calcipotriol.[7] |
| Primesep SB [8] | 150 x 4.6 mm | 5 µm | Acetonitrile:Water (80:20) with 0.1% Acetic Acid | 1.0 mL/min | - | 265 nm | - | Separation of Vitamin D2 and D3.[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and adaptation.
Method 1: Separation of Calcipotriol from Related Compounds using an RP-18 column[1][2]
-
Column: RP-18
-
Mobile Phase: A mixture of methanol, acetonitrile, and water in the ratio of 67:23:10 (v/v/v).[1][2]
-
Detection: UV detection.
-
Outcome: Achieved total separation of calcipotriol from cholecalciferol and calcitriol within 18 minutes.[1][2]
Method 2: Stability-Indicating RP-HPLC Method for Impurities of Calcipotriol and Betamethasone Dipropionate[3][4]
-
Column: Supelco Ascentis Express RP-C18, 150 x 4.6 mm, 2.7 µm.[3][4]
-
Mobile Phase: Gradient elution with a mixture of water, methanol, acetonitrile, and tetrahydrofuran.[3][4]
-
Detection: 264 nm for Calcipotriol and its related compounds, and 240 nm for Betamethasone dipropionate and its impurities.[3]
-
Outcome: Capable of separating known and unknown impurities of both active ingredients, including the critical pre-calcipotriol impurity.[3]
Method 3: UHPLC Method for Photodegradation Assessment of Calcipotriol[5]
-
Column: Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm, with an Acquity UPLC BEH C18 VanGuard pre-column.[5]
-
Column Temperature: 40°C.[5]
-
Mobile Phase: A gradient program with Eluent A (water/formic acid, 0.1% v/v) and Eluent B (acetonitrile/formic acid, 0.1% v/v). The gradient runs from 95% to 0% Eluent A over 10 minutes.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Detection: Photodiode Array (PDA) detector.[5]
-
Outcome: A validated method suitable for the determination of calcipotriol and its photodegradation products.[5]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the HPLC analysis of calcipotriol impurities.
Caption: A generalized workflow for the analysis of calcipotriol impurities using HPLC.
Conclusion
The selection of an appropriate HPLC column is a critical step in the development of a robust method for calcipotriol impurity profiling. Reversed-phase C18 columns are the most commonly employed stationary phases, offering good retention and selectivity for calcipotriol and its related substances. The choice between different C18 columns, as well as the optimization of particle size and column dimensions (UHPLC vs. HPLC), will depend on the specific requirements of the analysis, such as the need for high throughput, resolution of critical pairs, or compatibility with mass spectrometry. The experimental conditions, particularly the mobile phase composition and temperature, must be carefully optimized for the chosen column to achieve the desired separation. This guide serves as a starting point for researchers and analysts in selecting and developing suitable HPLC methods for the quality control of calcipotriol.
References
- 1. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rjptonline.org [rjptonline.org]
- 7. rjptonline.org [rjptonline.org]
- 8. HPLC Method For Analysis of Ergocalciferol (Vitamin D2) and Cholecalciferol (Vitamin D3) on Primesep SB Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Calcipotriol Impurity C
For researchers, scientists, and drug development professionals, ensuring the purity and stability of pharmaceutical compounds is paramount. This guide provides a detailed comparison of analytical methods for the identification and quantification of Calcipotriol (B1668217) Impurity C, a known impurity of the synthetic vitamin D analogue, Calcipotriol. The following sections present a cross-validation of methodologies, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.
Comparative Analysis of Analytical Methods
The primary methods for the analysis of Calcipotriol and its impurities are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) for enhanced specificity. Below is a summary of quantitative data from various validated methods, providing a clear comparison of their performance characteristics.
| Parameter | Method 1: RP-HPLC | Method 2: RP-HPLC for Simultaneous Estimation | Method 3: UPLC-MS |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm[1][2][3] | C18, 150 mm x 4.6 mm, 5 µm[4] | C8, 250 x 4.6 mm, 5 µm[5] |
| Mobile Phase | Gradient elution with a mixture of water, methanol, acetonitrile (B52724), and tetrahydrofuran[1][2][3] | Acetonitrile and water in a specific ratio[4] | Isocratic elution with 85:15% v/v Methanol:Water[5] |
| Flow Rate | 1.0 mL/min, with variations in the gradient program[3][] | 1.0 mL/min[4] | 1.0 mL/min[5] |
| Detection | UV at 264 nm[1][2][3][] | UV at 240 nm[4] | Full-scan positive mode MS[5] |
| Linearity (r²) | > 0.999[4] | > 0.999[4] | Not explicitly stated for Impurity C |
| LOD | 0.002 µg/mL (for Calcipotriol)[1][2][3] | 0.04 µg/mL (for Calcipotriol)[4] | Not explicitly stated for Impurity C |
| LOQ | 0.006 µg/mL (for Calcipotriol)[1][2][3] | 0.12 µg/mL (for Calcipotriol)[4] | Not explicitly stated for Impurity C |
| Accuracy (% Recovery) | 98-102%[4] | 98-102%[4] | Not explicitly stated for Impurity C |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. The following protocols are based on established and validated procedures for the analysis of Calcipotriol and its impurities.
Method 1: Stability-Indicating RP-HPLC Method
This method is designed for the estimation of isomeric impurities of Calcipotriol, including Impurity C.
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size, maintained at 50°C.[1][2][3]
-
Mobile Phase: A gradient elution using a mixture of water, methanol, acetonitrile, and tetrahydrofuran.
-
Detection: UV detection at 264 nm for Calcipotriol and its related impurities.[1][2][3]
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water.
Method 2: RP-HPLC for Simultaneous Estimation
This method is optimized for the simultaneous estimation of Calcipotriol and Betamethasone in pharmaceutical formulations, but is also capable of separating impurities.
-
Instrumentation: An HPLC system with a UV Detector.[4]
-
Column: Reverse phase C18 column (4.6 mm × 150 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of acetonitrile and water in a specified ratio, with the pH adjusted as needed.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection: UV detection at 240 nm.[4]
-
Injection Volume: 20 µL.[4]
Method 3: UHPLC/MS for Photodegradation Assessment
This method is used to assess the photodegradation of Calcipotriol and identify its degradation products, which may include Impurity C.
-
Instrumentation: A UHPLC system coupled with a mass spectrometer.
-
Column: Teknokroma tracer excel column (C8 250×4.6 mm, 5 µm).[5]
-
Mobile Phase: Isocratic elution with 85:15% v/v Methanol:Water.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: Full-scan positive mode mass spectrometry.[5]
-
Sample Preparation: Samples are prepared by dissolving the standard or sample in methanol.
Visualizing the Cross-Validation Workflow
A systematic workflow is essential for the cross-validation of analytical methods. The following diagram illustrates the key stages involved in this process.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 2. scirp.org [scirp.org]
- 3. file.scirp.org [file.scirp.org]
- 4. ijnrd.org [ijnrd.org]
- 5. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining the Relative Response Factor of Calcipotriol Impurity C in HPLC-UV Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) is paramount for ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of methodologies for determining the Relative Response Factor (RRF) of Calcipotriol Impurity C in High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a critical parameter for its precise measurement.
Calcipotriol, a synthetic vitamin D3 analog, is a widely used treatment for psoriasis.[] During its synthesis and storage, various impurities can arise, including this compound, which is the (5E)-geometric isomer of Calcipotriol.[2][3] Due to the structural similarity, the UV absorption characteristics of Calcipotriol and its Impurity C may differ, necessitating the use of a Relative Response Factor for accurate quantification when using a non-specific detection method like UV.
This guide outlines a detailed experimental protocol for the determination of the RRF for this compound, presents a framework for data analysis, and compares the potential outcomes of using an experimentally determined RRF versus assuming a default RRF of 1.0.
Experimental Protocol: Determining the RRF of this compound
This protocol is based on established HPLC methods for Calcipotriol analysis.[4][5][6] The primary goal is to generate calibration curves for both Calcipotriol and this compound to determine their respective response factors.
1. Materials and Reagents:
-
Calcipotriol Reference Standard
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Tris(hydroxymethyl)aminomethane
-
Phosphoric acid
2. Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 2.7 µm particle size[4]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 1.0 g/L of tris(hydroxymethyl)aminomethane adjusted to pH 7.25 with phosphoric acid) in a 45:55 ratio.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50 °C[4]
-
Injection Volume: 20 µL
3. Preparation of Standard Solutions:
-
Stock Solutions (100 µg/mL):
-
Accurately weigh about 10 mg of Calcipotriol Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Accurately weigh about 10 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
-
Calibration Curve Solutions:
-
Prepare a series of at least five calibration solutions for both Calcipotriol and this compound by diluting the respective stock solutions with the mobile phase. A suggested concentration range is from the Limit of Quantification (LOQ) to 150% of the target impurity concentration (e.g., if the specification for Impurity C is 0.2%, the concentration range could span from approximately 0.05 µg/mL to 3 µg/mL).
-
4. Data Collection and Analysis:
-
Inject each calibration solution in triplicate into the HPLC system.
-
Record the peak area for Calcipotriol and this compound in each chromatogram.
-
Plot the mean peak area against the concentration for both compounds to generate two separate calibration curves.
-
Perform a linear regression analysis for each calibration curve to determine the slope.
5. Calculation of the Relative Response Factor (RRF): The RRF is calculated as the ratio of the slope of the impurity to the slope of the API.[9][10]
RRF = (Slope of this compound) / (Slope of Calcipotriol)
Workflow for RRF Determination
Caption: Workflow for the experimental determination of the Relative Response Factor.
Data Presentation and Comparison
The following tables provide a template for summarizing the experimental data and comparing the impact of using a determined RRF versus an assumed RRF of 1.0.
Table 1: Experimental Data for RRF Determination
| Compound | Concentration (µg/mL) | Mean Peak Area |
| Calcipotriol | Level 1 | Area 1 |
| Level 2 | Area 2 | |
| Level 3 | Area 3 | |
| Level 4 | Area 4 | |
| Level 5 | Area 5 | |
| Slope (API) | Value | |
| Calcipotriol Imp. C | Level 1 | Area 1 |
| Level 2 | Area 2 | |
| Level 3 | Area 3 | |
| Level 4 | Area 4 | |
| Level 5 | Area 5 | |
| Slope (Impurity) | Value | |
| Calculated RRF | Value |
Table 2: Comparison of Quantification Methods
| Parameter | Method 1: Using Determined RRF | Method 2: Assuming RRF = 1.0 |
| RRF Value | Experimentally Determined | 1.0 (Assumed) |
| Formula for % Impurity * | (Area_Imp / Area_API) * (1 / RRF) * 100 | (Area_Imp / Area_API) * 100 |
| Example Calculated % Impurity | Hypothetical Value | Hypothetical Value |
| Accuracy | High | Potentially Low |
| Compliance with ICH Q3B(R2) | Recommended[9] | Not Recommended if RRF ≠ 1.0 |
*For a sample where the concentration of the API is the same as the standard.
Logical Relationship of RRF and Accurate Quantification
Caption: The impact of RRF on the accuracy of impurity quantification.
Conclusion
The determination of an accurate Relative Response Factor for this compound is a critical step in the development of robust analytical methods for Calcipotriol drug substances and products. While an RRF of 1.0 is often used as a default, this assumption can lead to significant errors in the quantification of impurities, potentially impacting the safety and quality of the final product. By following a systematic experimental protocol, researchers can determine a specific and accurate RRF for this compound. This experimentally derived value, when incorporated into the impurity calculation, ensures a more precise and reliable assessment of the purity profile of Calcipotriol, aligning with regulatory expectations and best scientific practices.
References
- 2. allmpus.com [allmpus.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. uspbpep.com [uspbpep.com]
- 9. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 10. Bot Verification [rasayanjournal.co.in]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of Calcipotriol and its related impurities under various stress conditions. The information is compiled from peer-reviewed studies and is intended to assist in the development of stable pharmaceutical formulations and robust analytical methods.
Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. However, its efficacy and safety are intrinsically linked to its stability. The molecule is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis, leading to the formation of various impurities. Understanding the stability profile of Calcipotriol and its impurities is paramount for ensuring product quality and therapeutic effectiveness.
Executive Summary of Stability Profiles
Calcipotriol exhibits significant degradation under acidic, basic, oxidative, thermal, and photolytic stress conditions. Its impurities, primarily isomers and degradation products, also demonstrate varying degrees of stability. Pre-Calcipotriol, a significant isomer, is known to form under thermal stress. Photodegradation is a critical concern for Calcipotriol, with substantial degradation observed upon exposure to UV radiation. The presence of certain excipients, such as the UV filter sulisobenzone (B1217978), can further accelerate photodegradation and lead to the formation of additional degradation products.
Data Presentation: Quantitative Analysis of Degradation
The following tables summarize the quantitative data on the degradation of Calcipotriol and the formation of its impurities under different stress conditions, as reported in various studies.
Table 1: Forced Degradation of Calcipotriol
| Stress Condition | Parameters | Observation | Quantitative Data | Reference |
| Acid Hydrolysis | 0.01N HCl, Room Temperature, 5 min | Significant degradation | Data not specified | [] |
| Base Hydrolysis | 0.005N NaOH, Room Temperature, 5 min | Significant degradation | Data not specified | [] |
| Oxidative Stress | 3% H₂O₂, 70°C, 10 min | Significant deterioration | Data not specified | [] |
| Thermal Stress | 60°C, 2 hours | Considerable deterioration | Data not specified | [] |
| Thermal Stress | 80°C, 5 hours (in ACN) | Formation of Pre-Calcipotriol | Calcipotriol:Pre-Calcipotriol ratio of 70:30 | [2] |
| Photolytic Exposure | 1.2 million lux hours, 200 Wh/m² UV light | Considerable deterioration | Data not specified | [] |
| Photodegradation | UVA, Broadband UVB, Narrowband UVB | Extensive degradation | >90% degradation | [3] |
| Photodegradation (with Sulisobenzone) | UVA irradiation, 1 hour (in methanol) | Unexpected degradation | Formation of four degradation products (CP-2 to CP-5) | [4][5] |
Table 2: Known Impurities of Calcipotriol
| Impurity Name | Type | Formation Conditions | Analytical Method |
| Pre-Calcipotriol | Isomer | Thermal stress, present in solutions at equilibrium.[4] | RP-HPLC[2] |
| Impurity B | Process-related/Degradation | Intermediate in Pre-Calcipotriol formation.[2] | RP-HPLC[2] |
| Impurity C | Process-related/Degradation | - | RP-HPLC[2] |
| Impurity D | Process-related/Degradation | - | RP-HPLC[2] |
| CP-2, CP-3, CP-4, CP-5 | Photodegradation Products | Formed in the presence of sulisobenzone under UV radiation.[4][5] | UHPLC/MS^E^[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
A stock solution of Calcipotriol is prepared by dissolving the standard in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water, to a final concentration of approximately 0.2 mg/mL.[4]
2. Stress Conditions:
-
Acid Hydrolysis: The stock solution is treated with 0.01N hydrochloric acid at room temperature for a specified period (e.g., 5 minutes).[] The solution is then neutralized with an equivalent amount of base.
-
Base Hydrolysis: The stock solution is treated with 0.005N sodium hydroxide (B78521) at room temperature for a specified period (e.g., 5 minutes).[] The solution is then neutralized with an equivalent amount of acid.
-
Oxidative Degradation: The stock solution is treated with 3% hydrogen peroxide and heated (e.g., at 70°C for 10 minutes).[]
-
Thermal Degradation: The stock solution is heated in a controlled environment (e.g., 60°C for 2 hours or 80°C for 5 hours).[][2]
-
Photostability: The stock solution is exposed to a combination of visible and UV light in a photostability chamber (e.g., 1.2 million lux hours and 200 Wh/m²).[] Alternatively, samples can be irradiated with specific wavelengths such as UVA, broadband UVB, or narrowband UVB.[3]
3. Sample Analysis:
-
After exposure to the stress conditions, the samples are diluted to a suitable concentration and analyzed using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A robust stability-indicating method is crucial for separating and quantifying Calcipotriol from its impurities and degradation products.
1. Chromatographic System:
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 2.7 µm particle size) is commonly used.[2]
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Mobile Phase A: Water:Methanol:Tetrahydrofuran (70:25:5, v/v/v)[]
-
Mobile Phase B: Acetonitrile:Water:Tetrahydrofuran (90:5:5, v/v/v)[]
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Column Temperature: The column is maintained at an elevated temperature, such as 50°C, to improve peak shape and resolution.[2]
-
Detection: UV detection at 264 nm is suitable for Calcipotriol and most of its related impurities.[2]
2. Method Validation:
-
The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[2] Validation parameters include Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, accuracy, and precision.[2][6]
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and proposed degradation pathways.
Caption: Workflow for Forced Degradation Study of Calcipotriol.
Caption: Proposed Degradation Pathways of Calcipotriol.
Conclusion
The stability of Calcipotriol is a critical attribute that influences the quality, safety, and efficacy of its pharmaceutical formulations. This guide has summarized the key stability challenges, including degradation under hydrolytic, oxidative, thermal, and photolytic conditions. The formation of impurities, particularly Pre-Calcipotriol and various photodegradants, necessitates the use of validated stability-indicating analytical methods for their monitoring and control. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers and drug development professionals working on Calcipotriol-based therapies. A thorough understanding of these stability aspects is essential for the development of robust and effective treatments for psoriasis.
References
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
In-Silico Toxicity Prediction: A Comparative Guide for Calcipotriol and its Impurity C
A Proactive Approach to Drug Safety in Pharmaceutical Development
For Immediate Release
In the landscape of pharmaceutical development, ensuring the safety of drug products is paramount. This includes a thorough evaluation of not only the active pharmaceutical ingredient (API) but also any impurities that may arise during the synthesis or storage process. This guide provides a framework for the in-silico toxicity prediction of Calcipotriol, a synthetic vitamin D analog used in the treatment of psoriasis, and its known process-related impurity, Calcipotriol Impurity C. By leveraging computational toxicology models, researchers and drug development professionals can proactively assess potential toxicities, particularly mutagenicity, in line with regulatory guidelines such as the ICH M7, thereby supporting a safer and more efficient drug development pipeline.
This comparative guide outlines a recommended in-silico workflow, details the necessary experimental protocols for computational assessment, and presents the underlying signaling pathway of the parent drug.
Comparative Molecular Structures
A foundational step in any in-silico analysis is the examination of the molecular structures of the compounds . The structures of Calcipotriol and its Impurity C are presented below.
| Compound | Chemical Structure |
| Calcipotriol |
|
| This compound |
|
Proposed In-Silico Toxicity Prediction Workflow
The following workflow is proposed for a comparative in-silico toxicity assessment of Calcipotriol and this compound, adhering to the principles outlined in the ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[1][2][3][4][5][6][7][8]
Caption: Proposed workflow for the in-silico toxicity prediction of Calcipotriol and its Impurity C.
Experimental Protocols: In-Silico Assessment
The in-silico assessment should be conducted using two complementary (Quantitative) Structure-Activity Relationship ((Q)SAR) methodologies, as recommended by the ICH M7 guideline.[1][2][3][4][5][6][7][8]
1. Expert Rule-Based (Q)SAR Analysis (e.g., Derek Nexus)
-
Objective: To identify structural alerts for toxicity based on a knowledge base of structure-toxicity relationships.
-
Methodology:
-
Input the 2D chemical structures of Calcipotriol and this compound into the Derek Nexus software.
-
Run predictions for a comprehensive set of toxicological endpoints, including but not limited to:
-
Mutagenicity (in vitro, bacterial)
-
Carcinogenicity
-
Skin sensitization
-
Hepatotoxicity
-
Cardiotoxicity
-
-
The software will identify any structural fragments (toxicophores) that are associated with a particular toxicity.
-
Review the output, which will provide a qualitative prediction (e.g., "positive," "negative," "equivocal," or "inactive") and a reasoning for the prediction based on the activated structural alert.
-
2. Statistical-Based (Q)SAR Analysis (e.g., Sarah Nexus)
-
Objective: To provide a statistical prediction of toxicity based on machine learning models trained on large datasets of experimental toxicity data.
-
Methodology:
-
Input the 2D chemical structures of Calcipotriol and this compound into the Sarah Nexus software.
-
The primary endpoint for this analysis, in the context of ICH M7, is bacterial mutagenicity (Ames test).
-
The software will generate a prediction (positive or negative) for mutagenicity, along with a confidence level for that prediction.
-
The output will also highlight the structural features that contributed to the prediction.
-
3. Expert Review and ICH M7 Classification
-
Objective: To integrate the results from both (Q)SAR models, conduct a weight-of-evidence assessment, and assign an ICH M7 classification to the impurity.
-
Methodology:
-
A qualified expert reviews the predictions from both the expert rule-based and statistical-based models.
-
The expert considers the strength of the evidence, the concordance between the models, and any other relevant information (e.g., mechanistic insights, data on structurally similar compounds).
-
Based on this comprehensive review, this compound would be classified according to the ICH M7 framework (Classes 1-5), which determines the necessary control strategy.
-
Predicted Toxicological Endpoints: A Comparative Table
The following table outlines the key toxicological endpoints to be assessed and provides a template for summarizing the in-silico prediction results for Calcipotriol and Impurity C.
| Toxicological Endpoint | In-Silico Model | Predicted Outcome: Calcipotriol | Predicted Outcome: this compound |
| Mutagenicity (Ames) | Derek Nexus (Expert Rule-Based) | Hypothetical Outcome | Hypothetical Outcome |
| Sarah Nexus (Statistical-Based) | Hypothetical Outcome | Hypothetical Outcome | |
| Carcinogenicity | Derek Nexus | Hypothetical Outcome | Hypothetical Outcome |
| Skin Sensitization | Derek Nexus | Hypothetical Outcome | Hypothetical Outcome |
| Hepatotoxicity | Derek Nexus | Hypothetical Outcome | Hypothetical Outcome |
| Cardiotoxicity | Derek Nexus | Hypothetical Outcome | Hypothetical Outcome |
Note: The outcomes are hypothetical and would be populated upon completion of the in-silico analysis.
Calcipotriol's Mechanism of Action: The Vitamin D Receptor Signaling Pathway
Calcipotriol exerts its therapeutic effect by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[9][10][11] Understanding this pathway is crucial for contextualizing the on-target effects of Calcipotriol and can provide insights into potential off-target effects that might be relevant to toxicity.
Caption: Simplified diagram of the Vitamin D Receptor (VDR) signaling pathway activated by Calcipotriol.
Conclusion
The proactive in-silico assessment of pharmaceutical impurities is a critical component of modern drug development, aligning with the principles of Quality by Design (QbD) and regulatory expectations. By employing a robust, dual-methodology (Q)SAR approach as outlined in this guide, researchers can efficiently and effectively compare the potential toxicities of a parent drug like Calcipotriol with its impurities. This not only aids in the early identification and mitigation of risks but also supports the development of safer medicines for patients. The framework presented here serves as a valuable resource for scientists and drug development professionals in navigating the complexities of impurity qualification.
References
- 1. manuals.plus [manuals.plus]
- 2. Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. mn-am.com [mn-am.com]
- 5. apic.cefic.org [apic.cefic.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of ICH M7 in Impurities Assessment | Freyr [freyrsolutions.com]
- 8. pozescaf.com [pozescaf.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Calcipotriol/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids [mdpi.com]
- 11. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
A Comparative Analysis of VDR Binding Affinity: Calcipotriol vs. Impurity C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding affinity of the synthetic vitamin D analogue, Calcipotriol, and its related substance, Impurity C, to the Vitamin D Receptor (VDR). While extensive data exists for Calcipotriol, a potent VDR agonist, publicly available quantitative data on the binding affinity of Impurity C is limited. This document summarizes the available information, outlines the standard experimental protocol for determining VDR binding affinity, and presents relevant biological pathways.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the known binding affinity of Calcipotriol for the VDR. At present, there is no publicly available, peer-reviewed data quantifying the binding affinity of Calcipotriol Impurity C to the VDR.
| Compound | Binding Affinity (IC50/Ki) | Receptor | Comments |
| Calcipotriol | Comparable affinity to Calcitriol (B1668218) (the active form of Vitamin D) | VDR | Calcipotriol is a high-affinity ligand for the VDR.[1] It is considered to have comparable affinity to the natural ligand, calcitriol, while exhibiting lower activity in regulating calcium metabolism. |
| Impurity C | Data not publicly available | VDR | This compound is described as a ligand for VDR-like receptors.[2][3] Some research suggests that vitamin D isomers with a (5E, 7E) triene structure, like Impurity C, may have higher biological activity.[4] |
Experimental Protocols: Determining VDR Binding Affinity
The binding affinity of a compound to the VDR is typically determined using a competitive radioligand binding assay. This method assesses the ability of an unlabeled compound (the competitor, e.g., Calcipotriol or Impurity C) to displace a radiolabeled ligand (e.g., [³H]-calcitriol) from the VDR.
Principle:
The assay is based on the competition between the unlabeled test compound and a fixed concentration of a radiolabeled ligand for a limited number of receptor binding sites. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Materials:
-
Receptor Source: Purified recombinant VDR or nuclear extracts from cells expressing VDR.
-
Radioligand: High-specific-activity [³H]-calcitriol.
-
Competitor: Calcipotriol, Impurity C, or other test compounds, serially diluted.
-
Non-specific Binding Control: A high concentration of unlabeled calcitriol (e.g., 1000-fold excess).
-
Assay Buffer: A suitable buffer to maintain protein stability (e.g., Tris-HCl based buffer).
-
Separation System: Glass fiber filters and a vacuum filtration manifold to separate bound from free radioligand.
-
Detection: Liquid scintillation counter.
Methodology:
-
Incubation: The receptor preparation, radioligand, and varying concentrations of the competitor are incubated together to allow binding to reach equilibrium. Control tubes for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + excess unlabeled ligand) are also prepared.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-ligand complexes, while the unbound ligand passes through.
-
Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.
-
Mandatory Visualization
The following diagrams illustrate the VDR signaling pathway and the experimental workflow for a competitive binding assay.
Caption: VDR Genomic Signaling Pathway initiated by Calcipotriol binding.
References
A Head-to-Head Comparison of Analytical Techniques for Calcipotriol Impurity Detection
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Calcipotriol (B1668217) is paramount for drug safety and efficacy. This guide provides an objective comparison of key analytical techniques used for the detection and quantification of Calcipotriol impurities, supported by experimental data and detailed methodologies.
Calcipotriol, a synthetic vitamin D3 analog, is susceptible to degradation under various conditions, including exposure to acid, base, oxidation, light, and heat. This degradation, along with potential byproducts from the manufacturing process, can lead to the formation of various impurities. Common impurities include isomers like pre-calcipotriol and other degradation products. Accurate and sensitive analytical methods are crucial for identifying and controlling these impurities to meet regulatory standards.
The most prevalent analytical techniques for Calcipotriol impurity profiling are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS). This guide will delve into a head-to-head comparison of these methods.
Quantitative Performance Data
The following table summarizes the key performance parameters of different analytical techniques for the detection of Calcipotriol and its impurities.
| Parameter | RP-HPLC with UV | UHPLC/MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.002 µg/mL (for Calcipotriol)[1] | 7.39 µg/mL | 0.5 ng/mL (in receptor medium), 1 ng/mL (in skin homogenate)[2] |
| Limit of Quantitation (LOQ) | 0.006 µg/mL (for Calcipotriol)[1] | 50 µg/mL | 40 ng/mL (in ointment)[2] |
| Linearity Range | LOQ to 0.15 µg/mL[1] | 15–150 μg/mL[3] | Not explicitly stated, but assay was linear[2] |
| Accuracy (% Recovery) | > 98%[4] | 99.17% to 101.55%[3] | Not explicitly stated |
| Precision (%RSD) | < 2%[4] | Repeatability CV of 2.41%[3] | Not explicitly stated |
| Analysis Time | ~7.5 - 70 minutes | < 7 minutes[5] | Not explicitly stated |
Experimental Workflows and Methodologies
A typical workflow for the analysis of Calcipotriol impurities involves sample preparation, chromatographic separation, and detection. The specifics of each step vary depending on the chosen technique.
Detailed Experimental Protocols
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a widely used, robust method for the separation and quantification of Calcipotriol and its known impurities.
-
Sample Preparation: An ointment sample is dispersed in n-hexane, followed by extraction with a diluent (e.g., a mixture of acetonitrile (B52724) and water). The mixture is then centrifuged, and the clear lower layer is collected for injection.[6]
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 2.7 µm particle size.[1]
-
Mobile Phase: A gradient elution using a mixture of water, methanol (B129727), acetonitrile, and tetrahydrofuran.[1] An alternative isocratic method uses methanol and water (70:30 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 50°C.[1]
-
Detection: UV detector at 264 nm for Calcipotriol and its related impurities.[1][]
-
Injection Volume: 20 µL.[]
-
2. Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC/MS)
UHPLC offers faster analysis times and higher resolution compared to traditional HPLC.[5] Coupling with a mass spectrometer provides structural information for impurity identification.
-
Sample Preparation: Calcipotriol solutions are prepared in methanol at a concentration of 0.1 mg/mL.[3]
-
Chromatographic Conditions:
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides very high sensitivity and selectivity, making it ideal for detecting trace-level impurities and for analyses in complex matrices.[2][9]
-
Sample Preparation: Liquid-liquid extraction is used for samples such as ointment, skin homogenate, and receptor medium.[2]
-
Chromatographic Conditions:
Head-to-Head Comparison
-
RP-HPLC with UV detection is the workhorse for routine quality control of Calcipotriol. It is reliable for quantifying known impurities and is relatively inexpensive to operate. However, its longer run times can be a bottleneck in high-throughput environments, and its resolution may not be sufficient to separate all co-eluting impurities. Furthermore, UV detection does not provide structural information, making the identification of unknown impurities challenging.
-
UHPLC/MS represents a significant advancement over HPLC. The use of sub-2 µm particles in the column allows for much faster separations without sacrificing, and often improving, resolution.[5] This is particularly beneficial for complex impurity profiles. The addition of a mass spectrometer provides molecular weight information, which is invaluable for the tentative identification of unknown degradation products and process impurities.[9]
-
LC-MS/MS offers the pinnacle of sensitivity and selectivity. It is the method of choice for trace-level impurity detection and for challenging matrices. The MS/MS capability allows for the fragmentation of impurity ions, providing detailed structural information that can lead to unambiguous identification.[10] While powerful, the cost and complexity of LC-MS/MS systems mean they are typically reserved for more demanding applications, such as the characterization of novel impurities or for metabolism studies.
Conclusion
The choice of analytical technique for Calcipotriol impurity detection depends on the specific requirements of the analysis. For routine quality control where the impurities are known and present at levels detectable by UV, RP-HPLC is a suitable and cost-effective option. When faster analysis times, higher resolution, and the identification of unknown impurities are required, UHPLC/MS is the superior choice. For applications demanding the highest sensitivity and definitive structural elucidation of trace-level impurities, LC-MS/MS is the most powerful tool available. As regulatory expectations for impurity characterization continue to increase, the adoption of MS-based methods like UHPLC/MS and LC-MS/MS is becoming increasingly standard in the pharmaceutical industry.
References
- 1. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 2. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
- 5. waters.com [waters.com]
- 6. scirp.org [scirp.org]
- 8. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. chimia.ch [chimia.ch]
Inter-laboratory validation of Calcipotriol Impurity C analytical method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical method for Calcipotriol (B1668217) Impurity C, a critical parameter in ensuring the quality and safety of calcipotriol active pharmaceutical ingredients (APIs) and drug products. While no public data from a formal inter-laboratory validation study for the analytical method of Calcipotriol Impurity C is available, this document summarizes and compares the performance of a validated, stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating and quantifying this impurity. The information is compiled from published single-laboratory validation studies and is intended to serve as a valuable resource for researchers and analytical scientists.
Data Presentation
The performance of a stability-indicating RP-HPLC method suitable for the analysis of this compound is summarized below. This method is capable of separating this compound from the active ingredient and other related substances.
Table 1: Performance Characteristics of a Validated RP-HPLC Method for Calcipotriol and its Impurities
| Performance Characteristic | Result |
| Linearity Range (Calcipotriol) | LOQ to 0.15 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (Calcipotriol) | 0.002 µg/mL[1] |
| Limit of Quantitation (LOQ) (Calcipotriol) | 0.006 µg/mL[1] |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (%RSD) | < 2% |
| Robustness | Within acceptance limits |
Table 2: Comparison of Chromatographic Conditions for Calcipotriol Analysis
| Parameter | Method by Bhogadi et al. (2015)[1] | General RP-HPLC Method for Calcipotriol[2] |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm | Phenomenex Luna C18, 250mm X 4.6 mm, 5µ |
| Mobile Phase | Gradient elution with water, methanol, acetonitrile, and tetrahydrofuran | Isocratic elution with methanol: water (80:20, v/v) |
| Flow Rate | Not specified | 1 mL/min |
| Detection Wavelength | 264 nm[1] | 264 nm[2] |
| Column Temperature | 50°C[1] | Ambient |
Experimental Protocols
The following is a detailed methodology for a stability-indicating RP-HPLC method for the estimation of Calcipotriol and its impurities, including Impurity C, based on the work by Bhogadi, R., et al. (2015).
Objective: To separate and quantify Calcipotriol and its related impurities, including Impurity C, in bulk drug and pharmaceutical dosage forms.
Materials and Reagents:
-
Calcipotriol Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Water (HPLC grade)
-
Sample of Calcipotriol bulk drug or formulation
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.[1]
-
Column Temperature: 50°C.[1]
-
Mobile Phase: A gradient mixture of water, methanol, acetonitrile, and tetrahydrofuran. The specific gradient program should be optimized to achieve adequate separation.
-
Detection: UV detection at 264 nm.[1]
-
Injection Volume: 10 µL (typical, can be optimized)
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of Calcipotriol Reference Standard in a suitable diluent (e.g., mobile phase). Prepare working standard solutions by diluting the stock solution to the desired concentrations.
-
Impurity Standard Solution: Prepare a stock solution of this compound Reference Standard in the same diluent. This can be used for peak identification and system suitability.
-
System Suitability Solution: A solution containing both Calcipotriol and this compound to verify the resolution and performance of the chromatographic system.
-
Sample Solution: Accurately weigh and dissolve the Calcipotriol bulk drug or formulation in the diluent to achieve a known concentration.
Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrated by the separation of Calcipotriol from its impurities, with no interference from the matrix. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to show that the method is stability-indicating.
-
Linearity: Assessed by analyzing a series of concentrations of the analyte. A linear relationship between peak area and concentration should be established.
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix.
-
Precision:
-
Repeatability (Intra-day precision): The analysis of multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): The analysis of the same sample on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The ability of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Mandatory Visualization
The following diagram illustrates a typical workflow for an inter-laboratory validation study, which would be the next step to formally validate the analytical method for this compound across different laboratories.
Caption: Workflow for an Inter-laboratory Analytical Method Validation.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of Calcipotriol Impurity C
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Calcipotriol Impurity C, a critical aspect of laboratory operations and regulatory compliance. Adherence to these guidelines will help you maintain a safe working environment and prevent environmental contamination.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Handle with appropriate chemical-resistant gloves. Gloves must be inspected prior to use and replaced if damaged.[1]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Body Protection: Wear impervious, flame-resistant clothing.[1]
-
Respiratory Protection: In case of inadequate ventilation or the generation of dusts, a respiratory protective device is necessary.[2][3]
In Case of a Spill:
-
Evacuate unnecessary personnel from the area.[1]
-
Ensure adequate ventilation.
-
Avoid generating dust.[1]
-
Do not touch damaged containers or spilled material without appropriate protective clothing.[1]
-
Sweep or vacuum up the spilled material.[1]
-
Collect the waste in a properly labeled, sealed container for disposal.
-
Prevent the spill from entering drains, water courses, or the ground.[1]
II. Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including research compounds like this compound, is strictly regulated to protect public health and the environment.[4][5] In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[4][5]
Key regulations include the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[4][5] In 2019, the EPA introduced Subpart P, which provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities.[5][6] A critical component of Subpart P is the prohibition of sewering (flushing) of hazardous waste pharmaceuticals.[5][7]
While research laboratories may operate under different specific regulations than healthcare facilities, the principles of hazardous waste management remain the same. All employees handling hazardous waste must be properly trained in emergency procedures.[5]
III. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound.
-
Waste Identification and Classification:
-
Treat this compound as a hazardous pharmaceutical waste.
-
Do not mix with non-hazardous waste.
-
-
Waste Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be compatible with the chemical properties of the compound.
-
The label should clearly identify the contents as "Hazardous Waste," list the chemical name ("this compound"), and include any other information required by your institution's and local regulations.
-
-
Storage:
-
Store the waste container in a secure, designated hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
-
Storage times for hazardous waste are regulated, so ensure timely disposal.
-
-
Engage a Licensed Hazardous Waste Disposal Company:
-
Treatment and Disposal Method:
-
The most common and recommended method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[5][8]
-
Incineration ensures the complete destruction of the active pharmaceutical ingredient.[8]
-
Landfill disposal in a specially designed hazardous waste landfill may be an option in some cases, but this should be confirmed with your disposal vendor.[8]
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [7][8]
-
-
Documentation:
-
Maintain detailed records of all hazardous waste generated and disposed of. This includes the name of the waste, quantity, date of generation, and date of disposal.
-
Retain all documentation provided by the hazardous waste disposal company, such as waste manifests.
-
IV. Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes key regulatory and safety information.
| Parameter | Guideline/Regulation | Source |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | [4][5] |
| EPA Subpart P (for healthcare facilities) | [5][6] | |
| Disposal Method | Incineration by a licensed facility | [1][5][8] |
| Prohibited Disposal | Sewering (flushing down the drain) | [5][7] |
| Personal Protective Equipment | Gloves, safety goggles, protective clothing | [1] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. epa.gov [epa.gov]
- 7. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 8. securewaste.net [securewaste.net]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Calcipotriol Impurity C
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Calcipotriol Impurity C. Adherence to these protocols is critical to ensure personal safety and proper disposal of hazardous materials. The information is based on the safety data for Calcipotriol hydrate, a closely related compound, to ensure a conservative and protective approach.[1]
Hazard Summary
Calcipotriol and its impurities are potent compounds that present significant health risks. Acute exposure can be fatal if swallowed or in contact with skin, and it can cause serious eye irritation and allergic skin reactions.[1][2] Chronic exposure is suspected of damaging fertility or the unborn child and can cause organ damage through prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This is based on a comprehensive risk assessment for potent compounds.
| Body Part | Required PPE | Specifications |
| Hands | Double Gloving | Two pairs of chemotherapy-grade, powder-free nitrile gloves. The outer glove should be worn over the gown cuff.[3] |
| Body | Disposable Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[3] |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles and a full-face shield are required to protect against splashes and aerosols. |
| Respiratory | Respirator | A NIOSH-approved respirator is required when handling the powder form to prevent inhalation of dust particles.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
All handling of this compound powder should be conducted in a certified chemical fume hood or a containment glove box to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible in the work area.[4]
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the powder within the designated containment system (fume hood or glove box).
-
Solution Preparation: When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent. Remove the outer pair of gloves and dispose of them as hazardous waste before leaving the containment area.
Storage:
-
Store this compound in a well-ventilated, designated, and locked area.[1]
-
Keep the container tightly sealed and protected from light. Recommended storage is at 2-8°C in an amber vial under an inert atmosphere.[5]
Disposal Plan
Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, must be considered hazardous waste.
-
Segregate this waste into clearly labeled, sealed containers.
Disposal Procedure:
-
Do not mix this compound waste with other chemical waste streams.[1]
-
Dispose of all hazardous waste in accordance with institutional, local, and national regulations for toxic chemical waste.
-
Uncleaned containers should be treated as the product itself and disposed of as hazardous waste.[1]
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for safely handling and disposing of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

